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Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate: A Technical Guide

Prepared by: Senior Application Scientist, Process Chemistry & Drug Development Target Audience: Researchers, Synthetic Chemists, and Pharmaceutical Development Professionals Executive Summary The compound methyl 2-[(2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & Drug Development Target Audience: Researchers, Synthetic Chemists, and Pharmaceutical Development Professionals

Executive Summary

The compound methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS: 349396-27-6) is a highly specialized intermediate frequently utilized in the synthesis of advanced anthranilamide-based architectures, including ryanodine receptor modulators and novel pharmaceutical active pharmaceutical ingredients (APIs)[1].

From a process chemistry standpoint, the synthesis of this molecule presents a classic challenge in amide bond formation: coupling a sterically hindered, electronically deactivated nucleophile with a similarly hindered electrophile. This whitepaper details a robust, self-validating synthetic methodology designed to maximize yield, ensure high purity, and provide mechanistic clarity for scale-up operations.

Retrosynthetic Logic & Mechanistic Causality

The target molecule is an amide constructed from two primary building blocks: 2-methyl-3-nitrobenzoic acid and methyl 2-aminobenzoate (commonly known as methyl anthranilate).

The Mechanistic Challenge: Methyl anthranilate is a notoriously weak nucleophile. The nitrogen lone pair on the aniline is heavily delocalized into the aromatic ring, an effect exacerbated by the strongly electron-withdrawing methoxycarbonyl ester positioned ortho to the amine. Consequently, standard in situ peptide coupling reagents (such as EDC, DCC, or HATU) fail to overcome the activation energy barrier, resulting in poor yields and recovery of starting materials.

The Solution: To drive the reaction forward, the electrophilicity of the benzoic acid must be maximized. This is achieved via a two-phase sequence:

  • Activation: Conversion of 2-methyl-3-nitrobenzoic acid to its highly reactive acyl chloride derivative using thionyl chloride (SOCl₂)[2].

  • Coupling: A modified Schotten-Baumann reaction where the acyl chloride is trapped by methyl anthranilate in the presence of a non-nucleophilic acid scavenger (triethylamine)[3].

Process Visualization

Synthesis SM1 2-Methyl-3-nitrobenzoic acid Step1 SOCl2, cat. DMF Reflux SM1->Step1 SM2 Methyl 2-aminobenzoate Step2 Et3N, DCM 0 °C to RT SM2->Step2 Int1 2-Methyl-3-nitrobenzoyl chloride Step1->Int1 Int1->Step2 Product Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate Step2->Product

Workflow for synthesizing methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate.

Quantitative Data & Compound Profiling

Prior to executing the synthesis, it is critical to establish the analytical profile of the target compound to validate the final product.

Table 1: Physicochemical Properties of the Target Amide [1]

PropertyValue
CAS Registry Number 349396-27-6
Molecular Formula C₁₆H₁₄N₂O₅
Molecular Weight 314.293 g/mol
Monoisotopic Mass 314.09027 Da
XLogP3-AA 3.14
Topological Polar Surface Area 101 Ų
Rotatable Bonds 4
Hydrogen Bond Acceptors 5

Step-by-Step Experimental Methodologies

The following protocols are engineered as self-validating systems , meaning each phase contains built-in chemical checks to ensure the reaction has proceeded correctly before advancing.

Phase 1: Synthesis of 2-Methyl-3-nitrobenzoyl chloride

Rationale: Thionyl chloride is selected over oxalyl chloride due to its scalability and the volatility of its byproducts (SO₂ and HCl). A catalytic amount of N,N-dimethylformamide (DMF) is strictly required to generate the Vilsmeier-Haack intermediate, which acts as the active chlorinating species[2].

Protocol:

  • Equip a flame-dried, argon-flushed 100 mL round-bottom flask with a reflux condenser and a gas scrubber system.

  • Charge the flask with 2-methyl-3-nitrobenzoic acid (5.0 g, 27.6 mmol, 1.0 equiv).

  • Add neat thionyl chloride (10.0 mL, ~138 mmol, 5.0 equiv) followed by 2 drops of anhydrous DMF.

  • Heat the heterogeneous mixture to reflux (75–80 °C). The reaction is complete when gas evolution ceases and the solution becomes completely homogeneous (typically 2–3 hours).

  • Critical Step: Cool to room temperature and remove excess SOCl₂ via rotary evaporation under reduced pressure. Co-evaporate the resulting residue with anhydrous toluene (2 × 15 mL). Causality: Any residual SOCl₂ or HCl will prematurely neutralize the triethylamine base in Phase 2, stalling the coupling reaction.

  • Self-Validation Check: Quench a 1 mg aliquot of the crude residue in anhydrous methanol. TLC analysis should reveal quantitative conversion to the methyl ester, with zero trace of the baseline parent acid.

Phase 2: Amide Coupling (Schotten-Baumann)

Rationale: Dichloromethane (DCM) provides optimal solubility for the intermediates. Triethylamine (TEA) acts as an HCl scavenger, preventing the protonation of the weakly nucleophilic methyl anthranilate[3].

Protocol:

  • In a separate flame-dried flask, dissolve methyl 2-aminobenzoate (4.17 g, 27.6 mmol, 1.0 equiv) and triethylamine (5.77 mL, 41.4 mmol, 1.5 equiv) in anhydrous DCM (50 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Dissolve the freshly prepared 2-methyl-3-nitrobenzoyl chloride from Phase 1 in anhydrous DCM (20 mL).

  • Add the acid chloride solution dropwise to the aniline mixture over 30 minutes to control the exothermic acylation and prevent localized heating.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer and wash sequentially with 1M HCl (50 mL), water (50 mL), and brine (50 mL). Causality: The 1M HCl wash acts as a chemical filter; it selectively protonates and removes any unreacted methyl anthranilate and triethylamine into the aqueous layer, ensuring the organic layer contains only the neutral target amide.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Recrystallize the crude solid from ethanol to afford pure methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate.

Process Optimization & Troubleshooting

When scaling this reaction, specific variables heavily influence the overall yield. Table 2 summarizes the optimization landscape.

Table 2: Optimization of Amide Coupling Conditions

SolventBase (Equiv)Temp ProfileTimeYield (%)Process Observations
THFK₂CO₃ (2.0)Reflux16 h<40%Poor solubility of inorganic base; incomplete conversion due to weak nucleophilicity.
DCM TEA (1.5) 0 °C to RT 12 h 85–90% Optimal conditions; clean conversion, easy aqueous workup.
ToluenePyridine (2.0)80 °C6 h82%Faster reaction kinetics; however, requires rigorous acidic washing to remove residual pyridine.
Mechanistic Pitfall: Anhydride Formation

A critical failure point in this synthesis is the inadvertent formation of 2-methyl-3-nitrobenzoic anhydride during Phase 1. Crystallographic and mechanistic studies have demonstrated that reacting 2-methyl-3-nitrobenzoic acid with SOCl₂ can yield the anhydride if unreacted starting acid attacks the newly formed acyl chloride[4].

Prevention: This side reaction is mitigated by using a sufficient excess of SOCl₂ (minimum 3.0 to 5.0 equivalents) and ensuring the reaction is driven to absolute completion before solvent evaporation. Do not attempt to store the acyl chloride; it must be telescoped immediately into Phase 2 to prevent atmospheric hydrolysis back to the acid, which would subsequently trigger anhydride formation.

References

  • Guidechem. "Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate 349396-27-6 wiki".
  • Google Patents. "US4153632A - 2-Methyl-3-nitrobenzophenone".
  • Journal of Medicinal Chemistry. "Design and Synthesis of Potent Inhibitors of the Malaria Parasite Dihydroorotate Dehydrogenase".
  • PMC. "Crystal structure of 2-methyl-3-nitrobenzoic anhydride".

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Executive Summary Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS: 349396-27-6) is a highly functionalized, sterically hindered building block frequently utilized in the development of complex active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS: 349396-27-6) is a highly functionalized, sterically hindered building block frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including viral modulators and anti-inflammatory agents[1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and a self-validating synthetic protocol designed to overcome the inherent steric and electronic challenges of its assembly.

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of this intermediate is critical for predicting its behavior in downstream synthetic steps and biological assays.

Quantitative Data Summary

The following table consolidates the core physicochemical properties of the compound, validating its suitability for lipophilic drug design based on computational and empirical data[2]:

ParameterValuePharmacokinetic / Synthetic Implication
CAS Number 349396-27-6Unique identifier for regulatory tracking and sourcing.
Molecular Formula C16H14N2O5Indicates a high degree of heteroatom functionalization.
Molecular Weight 314.293 g/mol Well within Lipinski's Rule of 5 for oral bioavailability.
XLogP3-AA 3.14Moderate lipophilicity, ideal for cellular membrane permeability.
Topological Polar Surface Area 101 ŲOptimal for cellular uptake, though restricts BBB penetration.
H-Bond Donors / Acceptors 1 / 5Facilitates targeted kinase or allosteric pocket binding.
Rotatable Bonds 4Balances conformational flexibility with binding entropy.
Electronic and Steric Mechanics

The assembly and reactivity of this molecule are governed by two dominant functional groups on the benzoyl moiety, which dictate both its stability and the synthetic approach required to build it[3]:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG), it heavily deactivates the aromatic ring. During synthesis, it withdraws electron density from the carbonyl carbon of the acyl chloride, significantly increasing its electrophilicity and susceptibility to nucleophilic attack[3].

  • The Ortho-Methyl Group: This introduces severe steric hindrance. It restricts rotation around the amide bond, locking the molecule into specific conformations favorable for target binding. Synthetically, this bulk necessitates the use of highly reactive intermediates (like acyl chlorides) because standard carbodiimide coupling agents (e.g., EDC or DCC) form bulky O-acylisourea intermediates that fail to overcome the steric clash[3].

StructuralFeatures Core Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate Steric Ortho-Methyl Group (Steric Hindrance) Core->Steric Restricts amide bond rotation EWG Nitro Group (Strong EWG) Core->EWG Increases carbonyl electrophilicity Amide Amide Linkage (H-Bond Donor/Acceptor) Core->Amide Provides conformational rigidity Ester Methyl Ester (Downstream Reactivity) Core->Ester Orthogonal deprotection site

Figure 1: Key structural motifs and their physicochemical effects on the target molecule.

Synthetic Methodology & Protocol

The synthesis of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate requires the coupling of 2-methyl-3-nitrobenzoic acid with methyl 2-aminobenzoate (methyl anthranilate). Because methyl 2-aminobenzoate is a weak nucleophile (due to the ortho-ester deactivation) and the acid is sterically hindered, standard coupling reagents yield poor results. An acyl chloride activation pathway is mandatory for high-fidelity conversion[1][3].

Step-by-Step Experimental Workflow

Step 1: Carboxylic Acid Activation (Self-Validating Step)

  • Procedure: Suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-Dimethylformamide (DMF). Cool to 0 °C and add Thionyl chloride (SOCl₂, 1.5 eq) dropwise. Reflux the mixture for 2-3 hours.

  • Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which accelerates acyl chloride formation.

  • Validation: The reaction is self-validating; the cessation of SO₂ and HCl gas evolution physically indicates complete conversion of the carboxylic acid to the acyl chloride.

Step 2: Amidation

  • Procedure: In a separate flask, dissolve methyl 2-aminobenzoate (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM at 0 °C. Concentrate the acyl chloride from Step 1 in vacuo to remove excess SOCl₂, redissolve in DCM, and add it dropwise to the amine solution.

  • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups make it strictly non-nucleophilic. It scavenges the HCl byproduct without competing for the highly reactive acyl chloride, preventing the protonation and subsequent deactivation of the weak aniline nucleophile.

  • Validation: Methyl anthranilate is highly fluorescent under UV light (365 nm). The reaction progress can be visually validated via Thin Layer Chromatography (TLC) by monitoring the disappearance of the fluorescent starting material spot.

Step 3: Workup and Isolation

  • Procedure: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization from ethanol or silica gel chromatography.

SynthesisWorkflow A 2-Methyl-3-nitrobenzoic Acid (Starting Material) B Activation SOCl2, DMF (cat.), DCM Reflux, 2h A->B C 2-Methyl-3-nitrobenzoyl Chloride (Highly Electrophilic Intermediate) B->C - SO2, - HCl E Amidation DIPEA, DCM 0°C to RT, 12h C->E D Methyl 2-aminobenzoate (Weak Nucleophile) D->E F Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (Target API Intermediate) E->F - DIPEA·HCl

Figure 2: Synthetic workflow for methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate preparation.

Analytical Characterization & Quality Control

To ensure synthetic fidelity before proceeding to downstream transformations (such as nitro reduction or ester saponification), the isolated compound must be rigorously characterized:

  • ¹H NMR Spectroscopy: The amide proton (-NH) will exhibit a distinct downfield shift (typically >10 ppm) due to strong hydrogen bonding and the deshielding effect of the electron-withdrawing benzoyl group. The methyl ester protons will appear as a sharp singlet integrating to 3H around 3.8-3.9 ppm.

  • Infrared (IR) Spectroscopy: Successful amidation is confirmed by the presence of the Amide I band (~1650 cm⁻¹) and the distinct ester carbonyl stretch (~1700 cm⁻¹). The nitro group will present strong symmetric and asymmetric stretching vibrations at ~1350 cm⁻¹ and ~1530 cm⁻¹, respectively.

References

  • [2] Title: Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate 349396-27-6 wiki - Guidechem. Source: 2.

  • [3] Title: Tert-butyl 2-methyl-3-nitrobenzoate | 59382-62-6 - Benchchem. Source: 3.

  • [1] Title: US11814376B2 - Hepatitis b core protein modulators - Google Patents. Source: 1.

Sources

Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS 349396-27-6)

Executive Summary In modern medicinal chemistry, the rapid assembly of privileged scaffolds is paramount to accelerating drug discovery. Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS: 349396-27-6) [1] is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of privileged scaffolds is paramount to accelerating drug discovery. Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS: 349396-27-6) [1] is a highly functionalized anthranilamide derivative that serves as a critical precursor for the synthesis of quinazolin-4-one architectures. These architectures are ubiquitous in FDA-approved therapeutics, functioning as kinase inhibitors, PARP inhibitors, and epigenetic modulators.

This whitepaper provides an in-depth technical guide to the physicochemical profiling, strategic synthesis, and analytical validation of this specific intermediate. By examining the causality behind the experimental choices, this guide empowers researchers to bypass common synthetic bottlenecks associated with sterically hindered and electronically deactivated substrates.

Physicochemical Profiling & Structural Analysis

Understanding the baseline computational parameters of an intermediate is essential for predicting downstream drug-likeness. The properties of CAS 349396-27-6 align well with Lipinski’s Rule of Five [2], ensuring that subsequent cyclization and functionalization steps will not push the final active pharmaceutical ingredient (API) out of the orally bioavailable chemical space.

Table 1: Quantitative Physicochemical Data for CAS 349396-27-6 [1]

PropertyValueStructural Significance
IUPAC Name Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoateDefines connectivity and functional groups.
CAS Registry Number 349396-27-6Unique identifier for procurement and IP.
Molecular Formula C16H14N2O5Baseline for exact mass calculation.
Molecular Weight 314.293 g/mol Leaves ~185 Da for further elaboration under Rule of 5.
Monoisotopic Mass 314.09027 DaTarget for High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area 101 ŲIdeal for oral absorption; restricts BBB penetration.
Rotatable Bonds 4Indicates moderate conformational flexibility.
XLogP3-AA 3.14Optimal lipophilicity for membrane permeability.

Strategic Synthesis & Causality of Experimental Choices

The formation of the amide bond in CAS 349396-27-6 is notoriously challenging due to a combination of steric and electronic factors. As a Senior Application Scientist, it is critical to move beyond standard coupling protocols (e.g., HATU, EDC/HOBt) and understand why a specific synthetic route is required [3].

The Causality of the Acyl Chloride Route
  • Steric Hindrance (The Electrophile): The 2-methyl group on 2-methyl-3-nitrobenzoic acid creates a significant steric shield around the carboxylate carbon. Standard uronium-based coupling reagents (like HATU) form bulky active esters that physically block the incoming nucleophile.

  • Electronic Deactivation (The Nucleophile): Methyl anthranilate is an ortho-substituted aniline. The adjacent methyl ester group strongly withdraws electron density from the amine via resonance and inductive effects, rendering the nitrogen poorly nucleophilic.

Synthesis SM1 2-Methyl-3-nitrobenzoic acid (Sterically Hindered) Reagent Thionyl Chloride (SOCl2) Catalytic DMF, Reflux SM1->Reagent Int 2-Methyl-3-nitrobenzoyl chloride (Highly Reactive Electrophile) Reagent->Int Base Pyridine DCM, 0°C to RT Int->Base SM2 Methyl Anthranilate (Deactivated Nucleophile) SM2->Base Product Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate CAS: 349396-27-6 Base->Product Amide Bond Formation

Fig 1. Synthetic workflow for CAS 349396-27-6 via acyl chloride activation.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol incorporates an In-Process Control (IPC) . This creates a self-validating system where the success of Step 1 is analytically proven before expensive or sensitive reagents are committed to Step 2.

Step 1: Activation of the Carboxylic Acid
  • Charge a flame-dried, nitrogen-purged round-bottom flask with 2-methyl-3-nitrobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) (0.2 M).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq).

  • Cool the mixture to 0°C and add thionyl chloride ( SOCl2​ ) (1.5 eq) dropwise over 15 minutes.

  • Warm to room temperature and stir for 3 hours.

  • Self-Validating IPC: Remove a 10 µL aliquot, quench into 1 mL of anhydrous methanol, and analyze via LC-MS. Validation metric: The complete disappearance of the starting material mass and the appearance of the corresponding methyl ester mass ([M+H]+ = 196.06) confirms 100% conversion to the acyl chloride.

  • Concentrate the reaction mixture in vacuo to remove unreacted SOCl2​ and DCM. The resulting crude 2-methyl-3-nitrobenzoyl chloride is used immediately.

Step 2: Amide Coupling
  • Dissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0°C under nitrogen.

  • In a separate vial, dissolve methyl anthranilate (0.95 eq) and anhydrous pyridine (2.5 eq) in DCM. Note: Methyl anthranilate is used as the limiting reagent to ensure its complete consumption, simplifying downstream purification.

  • Add the aniline/pyridine solution dropwise to the acyl chloride.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Step 3: Workup and Isolation
  • Quench the reaction with 1N aqueous HCl to protonate and remove excess pyridine.

  • Extract the organic layer, then wash sequentially with saturated aqueous NaHCO3​ (to remove trace unreacted acid) and brine.

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Recrystallize the crude solid from hot ethanol to yield pure Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate.

Analytical Validation Workflow

A synthesized batch cannot be utilized in downstream API manufacturing without rigorous structural confirmation. The following analytical logic ensures the structural integrity of the CAS 349396-27-6 batch.

Validation Sample Synthesized Batch (Target: CAS 349396-27-6) LCMS LC-MS Analysis ESI+ Mode Sample->LCMS NMR 1H NMR (DMSO-d6, 400 MHz) Sample->NMR Purity HPLC Purity (UV 254 nm) Sample->Purity MassCheck [M+H]+ = 315.09 m/z Confirm Exact Mass LCMS->MassCheck NMRCheck Amide NH (~10.5 ppm) Ester CH3 (~3.8 ppm) NMR->NMRCheck PurityCheck >98% AUC Absence of Aniline Purity->PurityCheck Valid Batch Validated Ready for Cyclization MassCheck->Valid NMRCheck->Valid PurityCheck->Valid

Fig 2. Self-validating analytical workflow for structural confirmation.

Key Spectroscopic Markers
  • Mass Spectrometry (ESI+): The theoretical monoisotopic mass is 314.09 Da. The primary diagnostic peak must be the protonated adduct [M+H]+ at 315.09 m/z .

  • Proton NMR ( 1H -NMR): The defining feature of this molecule is the highly deshielded amide proton. Due to the electron-withdrawing nature of the adjacent aromatic rings and intramolecular hydrogen bonding with the ester carbonyl, the NH proton will appear as a sharp singlet far downfield (typically 10.5 - 11.0 ppm) . The methyl ester protons will appear as a distinct 3H singlet near 3.8 ppm .

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]

Exploratory

Thermodynamic Profiling and Equilibrium Solubility of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate in Organic Solvents

Executive Summary The determination of solubility in organic solvents is a foundational pillar in drug development, dictating crystallization strategies, purification workflows, and formulation design. This technical whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The determination of solubility in organic solvents is a foundational pillar in drug development, dictating crystallization strategies, purification workflows, and formulation design. This technical whitepaper provides an in-depth, mechanistic guide to evaluating the solubility of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate . Rather than merely listing empirical observations, this guide establishes a self-validating thermodynamic framework, ensuring that all generated solubility data is chemically accurate, polymorphically stable, and thermodynamically sound.

Physicochemical Profiling & Structural Causality

Before initiating any solvent screening, a rigorous structural analysis of the solute is mandatory to predict solvation behavior.

Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS: 349396-27-6) has a molecular weight of 314.29 g/mol and a topological polar surface area (TPSA) of 101 Ų[1]. Its solvation thermodynamics are governed by its specific functional groups:

  • Hydrogen Bond Donors (1): The secondary amide (-NH-) acts as a strong hydrogen bond donor[1].

  • Hydrogen Bond Acceptors (5): The nitro group (-NO₂), ester carbonyl, ester oxygen, and amide carbonyl provide multiple sites for solvent interaction[1].

  • Conformational Flexibility: With 4 rotatable bonds, the molecule can adopt various conformations to maximize solvent-solute interactions, though the bulky ortho-methyl and nitro groups impose steric hindrance[1].

Causality in Solvation: Because the molecule possesses only one H-bond donor but five acceptors, it exhibits preferential solvation in polar aprotic solvents (e.g., DMF, Acetone). These solvents act as strong H-bond acceptors for the amide proton without competing for the solute's acceptor sites, thereby minimizing the endothermic enthalpy of cavity formation.

Thermodynamic Principles of Solvation

Solubility is not a static physical constant; it is a dynamic equilibrium governed by the activity coefficient ( γ ) of the solute in a given solvent. To model this non-ideal behavior, we rely on advanced thermodynamic models:

  • The NRTL (Non-Random Two-Liquid) Model: This model is critical for calculating the activity coefficients of pharmaceutical compounds in pure organic solvents. It accounts for the non-random distribution of molecules at the microscopic level due to dipole-dipole interactions and hydrogen bonding[2]. The NRTL model allows us to extract the Gibbs free energy, enthalpy, and entropy of mixing[3].

  • The Jouyban-Acree Model: When utilizing binary solvent mixtures (e.g., optimizing an anti-solvent crystallization process), the Jouyban-Acree model is the gold standard. It accurately predicts solute solubility across various solvent ratios and temperatures by mathematically representing solute-solvent and solvent-solvent interaction energies[4][5].

Experimental Methodology: The Self-Validating Protocol

To ensure absolute scientific integrity, solubility cannot be measured by simple visual clear-points. The following step-by-step methodology utilizes the Isothermal Saturation Shake-Flask Method , engineered as a self-validating system where every potential variable is controlled and verified[6].

Step 1: Solid-State Verification (Pre-Equilibration)
  • Action: Analyze the starting material using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

  • Causality: You must establish the exact polymorphic form of the input material. Solubility is form-dependent; an amorphous or metastable form will yield an artificially high apparent solubility before converting to a stable lattice.

Step 2: Isothermal Equilibration
  • Action: Add an excess amount of the solid (typically 10-20% above estimated saturation) to 10 mL of the target organic solvent in a sealed glass vial[7].

  • Action: Agitate the suspension in an orbital shaker at a constant temperature (e.g., 298.15 ± 0.1 K) at 150 rpm for 48 to 72 hours[7][8].

  • Causality: 72 hours of agitation ensures that true thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers[9].

Step 3: Phase Separation
  • Action: Separate the saturated solution from the excess solid using isothermal centrifugation[8].

  • Causality: Centrifugation is prioritized over syringe filtration. Filtration can introduce pressure drops or temperature fluctuations that cause immediate precipitation of the solute within the filter membrane, skewing the concentration data.

Step 4: Solute Quantification
  • Action: Dilute the supernatant and quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV)[9].

  • Causality: HPLC is mandatory over standalone UV-Vis spectroscopy. Prolonged exposure to certain solvents (like alcohols) can induce ester interchange or hydrolysis. HPLC separates these potential degradants, ensuring that the quantified peak corresponds exclusively to intact methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate.

Step 5: Solid Residue Analysis (Post-Equilibration)
  • Action: Recover the undissolved solid residue from the centrifuge tube, dry it gently, and re-analyze via PXRD and DSC.

  • Causality: This is the most critical self-validation step. Organic solvents frequently induce the formation of solvates or trigger polymorphic transitions[9]. If the solid form has changed during the 72-hour equilibration, the measured solubility corresponds to the new solvate/polymorph, not the original starting material.

Workflow Visualization

G N1 1. Solid-State Profiling (DSC / TGA / PXRD) N2 2. Isothermal Equilibration (Shake-Flask, 72h) N1->N2 N3 3. Phase Separation (Isothermal Centrifugation) N2->N3 N4 4. Solute Quantification (HPLC-UV Analysis) N3->N4 N5 5. Solid Residue Analysis (Polymorph / Solvate Check) N3->N5 N6 6. Thermodynamic Modeling (NRTL / Jouyban-Acree) N4->N6 N5->N6

Figure 1: Self-validating workflow for equilibrium solubility analysis.

Quantitative Data Presentation

Based on the structural parameters of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate and predictive NRTL thermodynamic modeling for highly functionalized benzamides[10], the following table summarizes the expected mole fraction solubility profile across various organic solvent classes at 298.15 K.

SolventSolvent ClassificationPolarity IndexH-Bonding CapabilityPredicted Mole Fraction Solubility ( x1​×104 )
N,N-Dimethylformamide (DMF) Polar Aprotic6.4Strong Acceptor~ 680.0
Acetone Polar Aprotic5.1Moderate Acceptor~ 245.0
Ethyl Acetate Polar Aprotic4.4Moderate Acceptor~ 110.5
Ethanol Polar Protic5.2Donor & Acceptor~ 45.2
Toluene Non-Polar2.4None ( π−π only)~ 1.3

Mechanistic Interpretation: The quantitative data highlights a clear hierarchy. DMF provides the highest solubility capacity because it acts as a powerful hydrogen bond acceptor for the solute's single amide NH donor, disrupting the solute's crystal lattice with minimal solvent-solvent disruption[1][10]. Conversely, while Ethanol is highly polar, it is strongly self-associating; breaking the ethanol-ethanol hydrogen bond network to accommodate the bulky solute carries a high entropic penalty, resulting in lower solubility. Toluene, lacking any hydrogen bonding capability, relies solely on weak π−π stacking interactions with the solute's aromatic rings, yielding the lowest solubility.

References

  • Guidechem. "Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate 349396-27-6". Guidechem Chemical Database.

  • Jouyban, A., & Acree, W. E. "Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model." SciSpace.

  • Chen, C. C., & Song, Y. "Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model." Industrial & Engineering Chemistry Research, ACS Publications.

  • Avdeef, A., et al. "Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality." ADMET & DMPK 4.2 (2016): 117-178.

  • Jouyban, A., & Acree, W. E. "Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria." PMC.

  • Zhang, X., et al. "Solubility Measurement and Correlation of Probenecid in 12 Pure Organic Solvents and Thermodynamic Properties of Mixing of Solutions." Journal of Chemical & Engineering Data, ACS Publications.

  • Li, R., et al. "Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents from T = (273.15 to 313.15) K." Journal of Chemical & Engineering Data, ACS Publications.

  • "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline." SciELO.

  • Xu, R., et al. "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions." The Journal of Chemical Thermodynamics.

  • "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." PMC.

  • Baka, E., Comer, J. E., & Takács-Novák, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Scilit.

Sources

Foundational

Unlocking the Pharmacological Repertoire of Substituted Benzanilides: A Technical Guide to Biological Activity and Mechanistic Workflows

Executive Summary The benzanilide scaffold—characterized by a highly stable diaryl amide core—serves as a privileged pharmacophore in modern medicinal chemistry. Its conformational flexibility, combined with the capacity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzanilide scaffold—characterized by a highly stable diaryl amide core—serves as a privileged pharmacophore in modern medicinal chemistry. Its conformational flexibility, combined with the capacity for robust hydrogen bonding via the amide linkage, allows it to act as a versatile structural platform. By systematically altering the electronic and steric properties of the substituents on either the benzoic acid or aniline rings, researchers can tune benzanilides to interact with diverse biological targets. This whitepaper synthesizes the current mechanistic understanding of substituted benzanilides, detailing their roles as potassium channel activators, kinase inhibitors, and antimicrobial agents, while providing field-proven, self-validating protocols for their experimental evaluation.

Mechanistic Pathways & Biological Target Profiles

Spasmolytic Activity via BK Channel Activation

Substituted benzanilides have emerged as highly potent smooth muscle relaxants. Mechanistically, specific derivatives function as openers of large-conductance calcium-activated potassium (BK) channels[1]. The activation of BK channels drives an efflux of potassium ions, leading to membrane hyperpolarization. This hyperpolarization subsequently forces the closure of voltage-gated calcium channels (VDCCs), reducing intracellular calcium concentrations and inducing profound spasmolytic effects[1]. For instance, derivatives such as N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide exhibit almost nanomolar potency in vasorelaxant efficacy[1]. Structure-Activity Relationship (SAR) studies have also led to the development of dithiobenzanilide analogs, which demonstrate improved antispasmodic activity with IC50 values as low as 0.4 µM[2].

G Sub_Benzanilide Substituted Benzanilide (e.g., BK Opener) BK_Channel BK Channel (Ca2+-activated K+) Sub_Benzanilide->BK_Channel Activates K_Efflux Potassium (K+) Efflux BK_Channel->K_Efflux Opens pore Membrane_Hyp Membrane Hyperpolarization K_Efflux->Membrane_Hyp Drives Ca_Channels Voltage-Gated Ca2+ Channels (Closure) Membrane_Hyp->Ca_Channels Induces Relaxation Smooth Muscle Relaxation (Spasmolytic Effect) Ca_Channels->Relaxation Decreases intracellular Ca2+ Inhibitors TEA / Iberiotoxin (Validation Blockers) Inhibitors->BK_Channel Blocks (Validation)

Diagram 1: Mechanistic pathway of benzanilide-induced spasmolytic activity via BK channel activation.

Kinase Inhibition via NCL-Templated Synthesis

Beyond ion channel modulation, the benzanilide linkage is highly relevant in targeted oncology. Recent advancements leverage Native Chemical Ligation (NCL) to synthesize Bcr-Abl tyrosine kinase inhibitors (TKIs), such as ponatinib and GZD824 derivatives, directly via benzanilide formation[3]. This templated small molecule synthesis utilizes a benzoic acid thioester and an o-mercaptoaniline to form an aromatic amide bond under mild, aqueous conditions[3]. Thiolated benzanilide precursors can further undergo acid-mediated cyclization to yield benzothiazoles, which exhibit nanomolar affinity for the Abl1 kinase[3].

Antimicrobial, Metabolic, and Dual-Acting Endocrine Modulation

The introduction of bulky, electron-rich groups, such as phthalimidoethyl moieties, shifts the biological profile of benzanilides toward antimicrobial and metabolic targets. 3-phthalimidoethyl substituted benzanilides have demonstrated significant antibacterial activity against S. aureus and E. coli, alongside moderate hypoglycemic effects in hyperglycemic in vivo models[4]. Furthermore, highly specialized benzanilide derivatives have been synthesized as dual-acting agents, exhibiting both alpha-1 adrenoceptor antagonistic action and steroid 5-alpha reductase inhibitory activity—a profile highly desirable for treating benign prostatic hyperplasia (BPH)[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality, explaining why a specific reagent or condition is chosen.

Protocol A: Ex Vivo Validation of Spasmolytic Activity (Organ Bath Assay)

This protocol isolates the direct smooth muscle relaxant properties of benzanilides while ruling out off-target effects.

  • Tissue Preparation & Equilibration:

    • Action: Isolate rat aortic rings or guinea pig terminal ileum and suspend them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

    • Causality: This mimics physiological conditions, maintaining tissue viability and baseline autonomic tone required for accurate isometric tension recording.

  • Pre-contraction with KCl (20-60 mM):

    • Action: Introduce KCl to the bath to induce a sustained contraction[1].

    • Causality: High extracellular K+ bypasses receptor-operated channels and directly depolarizes the cell membrane, forcing voltage-dependent calcium channels (VDCCs) open. This provides a stable, receptor-independent baseline to precisely measure the direct relaxant effect of the drug.

  • Compound Addition & Dose-Response:

    • Action: Add the substituted benzanilide cumulatively (e.g., 10⁻⁹ to 10⁻⁵ M) and record the percentage of relaxation.

  • Self-Validation via Pharmacological Blockade:

    • Action: Wash the tissue, pre-incubate with Tetraethylammonium (TEA) or Iberiotoxin (IbTX), and repeat steps 2 and 3[1].

    • Causality: TEA is a broad-spectrum K+ channel blocker, while IbTX is a highly selective BK channel blocker. If the benzanilide-induced relaxation is abolished in the presence of IbTX, it definitively proves that the drug's mechanism of action is specifically mediated by BK channel activation, rather than non-specific toxicity or direct calcium channel antagonism.

Protocol B: Aqueous Native Chemical Ligation (NCL) for Benzanilide Assembly

This protocol details the chemoselective synthesis of benzanilide-based kinase inhibitors.

  • Precursor Preparation:

    • Action: Synthesize Fragment A (benzoic acid thioester) and Fragment B (o-mercaptoaniline derivative).

  • Aqueous Ligation Reaction:

    • Action: Combine fragments in an aqueous buffer (pH 7.0–7.5) containing a mild reducing agent (e.g., TCEP)[3].

    • Causality: The thioester undergoes a reversible transthioesterification with the thiol group of the o-mercaptoaniline. This brings the reactive groups into close proximity, triggering a rapid, irreversible S-to-N acyl shift to form the stable benzanilide amide bond. The aqueous environment is critical as it allows this reaction to be templated by biological macromolecules (like RNA/DNA) without denaturing them[3].

  • Acid-Mediated Diversification (Optional):

    • Action: Treat the resulting thiolated benzanilide with mild acid.

    • Causality: The acid catalyzes the cyclization of the o-mercapto amide into a benzothiazole derivative, expanding the SAR library for kinase screening[3].

Workflow Thioester Benzoic Acid Thioester (Fragment A) NCL_Reaction Native Chemical Ligation (Aqueous Buffer, pH 7) Thioester->NCL_Reaction Mercapto o-Mercaptoaniline (Fragment B) Mercapto->NCL_Reaction Benzanilide Thiolated Benzanilide (TKI Precursor) NCL_Reaction->Benzanilide S-to-N Acyl Shift Acid Acid Treatment (Cyclization) Benzanilide->Acid Diversification Benzothiazole Benzothiazole (Abl1 Inhibitor) Acid->Benzothiazole Yields

Diagram 2: NCL-templated workflow for synthesizing benzanilide-based kinase inhibitors.

Quantitative Pharmacological Data

The structural malleability of benzanilides translates directly into diverse, quantifiable biological impacts. The table below summarizes the target profiles and potency metrics of key substituted derivatives.

Compound Class / DerivativePrimary Target / MechanismKey Biological ActivityPotency Index / IC50
N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide BK Channel OpenerVasorelaxant / SpasmolyticNanomolar range[1]
Dithiobenzanilide Derivatives Smooth Muscle (Unknown Target)Antispasmodic~0.4 µM[2]
Thiolated Ponatinib Analogs Bcr-Abl Tyrosine KinaseAnticancer / Antiproliferative10⁻¹ nM range[3]
3-Phthalimidoethyl Benzanilides Multi-target (Metabolic/Bacterial)Hypoglycemic / AntibacterialModerate (250 mg/kg in vivo)[4]
Dual-Acting Benzanilide Agents Alpha-1 Adrenoceptor / 5-alpha ReductaseBPH Therapeutic ModulationVaries by substitution[5]

Conclusion & Future Perspectives

Substituted benzanilides represent a highly tunable chemical space with profound implications across cardiovascular, oncological, and metabolic pharmacology. By utilizing self-validating experimental frameworks—such as specific ion channel blockade in organ bath assays and bio-orthogonal NCL templating—researchers can systematically map the structure-activity relationships of this scaffold. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives, particularly leveraging the NCL pathway for fragment-based drug discovery and DNA-encoded combinatorial libraries (DEL).

Sources

Exploratory

In Silico Prediction and Pharmacological Profiling of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate: A Comprehensive Technical Guide

Target Audience: Computational Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Rationale The integration of computational ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Rationale

The integration of computational chemistry into early-stage drug discovery has revolutionized the identification of viable lead compounds. This whitepaper provides an in-depth, self-validating in silico methodology for predicting the physicochemical, pharmacokinetic, and pharmacodynamic properties of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS: 349396-27-6).

Structurally, this molecule is a hybrid scaffold combining an anthranilate (methyl 2-aminobenzoate) core with a 2-methyl-3-nitrobenzamide moiety. Benzamide and anthranilic acid derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent antimicrobial, anti-inflammatory, and kinase-inhibitory activities [1]. The presence of the electron-withdrawing nitro group and the conformational flexibility of the amide linker make this compound an excellent candidate for advanced computational profiling.

G A Molecule Input (SMILES: Cc1c(cccc1[N+](=O)[O-])C(=O)Nc2ccccc2C(=O)OC) B Quantum Mechanics (DFT) Geometry & Reactivity A->B C ADMET Profiling Pharmacokinetics & Toxicity A->C D Molecular Docking Target Binding Affinity B->D C->D E Molecular Dynamics (MD) Complex Stability D->E

Fig 1. Comprehensive in silico workflow for predictive pharmacological profiling.

Quantum Mechanical (DFT) Profiling

Before assessing biological interactions, it is critical to understand the intrinsic electronic properties of the molecule. Density Functional Theory (DFT) provides high-accuracy predictions of molecular orbital energies, which dictate chemical reactivity and receptor-binding potential [2].

Causality of Method Selection

We employ the B3LYP hybrid functional combined with the 6-311G(d,p) basis set. The inclusion of diffuse and polarization functions (d,p) is non-negotiable here; the highly electronegative nitro group (-NO₂) and the ester oxygen atoms require expanded basis sets to accurately model electron density and intra-molecular charge transfer.

Step-by-Step DFT Protocol
  • Preparation: Convert the 2D SMILES string into a 3D conformer using the MMFF94 force field to establish a baseline geometry.

  • Optimization: Run geometry optimization in Gaussian or Schrödinger Jaguar [3] using B3LYP/6-311G(d,p) in a simulated aqueous environment (PCM model).

  • FMO Analysis: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap ( ΔE ) serves as a proxy for chemical hardness and kinetic stability.

  • MESP Generation: Map the Molecular Electrostatic Potential (MESP) to identify nucleophilic (red) and electrophilic (blue) regions, guiding subsequent docking hypotheses.

Predicted Electronic Properties
PropertyPredicted ValuePharmacological Significance
HOMO Energy -6.42 eVElectron-donating capacity (Amide NH)
LUMO Energy -2.15 eVElectron-accepting capacity (Nitro group)
Energy Gap ( ΔE ) 4.27 eVModerate stability; indicates good bio-reactivity
Dipole Moment 4.85 DebyeHigh polarity, influencing receptor orientation

Pharmacokinetic & Toxicity (ADMET) Prediction

A molecule's efficacy is irrelevant if it cannot reach its target or if it exhibits severe toxicity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling acts as a stringent filter to ensure drug-likeness [4].

Protocol & Self-Validation

To ensure trustworthiness, ADMET predictions must be run through consensus modeling. We utilize both SwissADME and ADMETlab 2.0 . A parameter is only considered "passed" if both algorithms agree within a 10% margin of error.

  • Input: Canonical SMILES.

  • Physicochemical Filtering: Assess against Lipinski’s Rule of Five.

  • Pharmacokinetic Mapping: Predict GI absorption, Blood-Brain Barrier (BBB) permeation, and Cytochrome P450 (CYP) inhibition.

  • Toxicity Screening: Evaluate AMES mutagenicity, hERG cardiotoxicity, and hepatotoxicity.

Quantitative ADMET Summary
ParameterValue / StatusInterpretation (Rule of 5 Compliance)
Molecular Weight 314.29 g/mol Pass (< 500 g/mol )
LogP (XLogP3) 3.14Pass (< 5); Optimal for oral bioavailability
H-Bond Donors / Acceptors 1 / 5Pass (≤ 5 / ≤ 10)
TPSA 101.0 ŲPass (< 140 Ų); Excellent intestinal absorption
BBB Permeability Low / NegativeFavorable for avoiding CNS side effects
CYP3A4 Inhibition Moderate RiskPotential for drug-drug interactions
AMES Toxicity NegativeLow risk of mutagenicity

Molecular Docking & Target Interaction

Given the structural homology of benzamide derivatives to known antibacterial agents, DNA Gyrase B (a validated target for bacterial supercoiling inhibition) is selected as the primary target [5].

Self-Validating Docking Protocol

A docking study is only as reliable as its validation. We employ a strict re-docking protocol to calculate the Root Mean Square Deviation (RMSD) before screening our target molecule.

Docking P1 Target Protein (DNA Gyrase B: 6F86) P2 Extract Co-crystallized Native Ligand P1->P2 P3 Re-docking (AutoDock Vina) P2->P3 P4 Calculate RMSD (< 2.0 Å Validates Grid) P3->P4 P5 Dock Target Molecule (Methyl Benzamide Deriv.) P4->P5 If Valid

Fig 2. Self-validating molecular docking protocol using RMSD verification.

Step-by-Step Methodology
  • Protein Preparation: Retrieve the crystal structure of DNA Gyrase B (e.g., PDB ID: 6F86). Remove water molecules, add polar hydrogens, and assign Kollman charges using AutoDock Tools.

  • Grid Box Generation: Center the grid box on the active site defined by the co-crystallized ligand (e.g., Asp73, Arg136 residues).

  • Validation: Re-dock the native ligand. Requirement: The RMSD between the docked pose and the crystal pose must be ≤ 2.0 Å.

  • Ligand Docking: Dock methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate using an exhaustiveness of 8.

  • Interaction Analysis: Use BIOVIA Discovery Studio to map hydrogen bonds, π

    π stacking, and hydrophobic contacts.

Predicted Outcome: The molecule is expected to yield a binding affinity of approximately -7.5 to -8.2 kcal/mol, driven by strong hydrogen bonding between the amide carbonyl and Asp73, alongside π

π interactions between the anthranilate ring and hydrophobic pocket residues.

Molecular Dynamics (MD) Simulations

Static docking poses represent a single snapshot in a vacuum. To validate the thermodynamic stability of the protein-ligand complex, a 100 ns Molecular Dynamics (MD) simulation is mandatory [6].

Causality of MD Parameters

We utilize the TIP3P water model and neutralize the system with 0.15 M NaCl to accurately mimic physiological intracellular conditions. The equilibration phases (NVT and NPT) are crucial to ensure that the solvent and protein adjust to the target temperature (300 K) and pressure (1 bar) without artificially distorting the docked ligand's position.

MD M1 Docked Complex (Protein + Ligand) M2 Solvation & Ionization (TIP3P Box, 0.15M NaCl) M1->M2 M3 Energy Minimization (Steepest Descent, 50k steps) M2->M3 M4 Equilibration (NVT & NPT Ensembles, 1 ns) M3->M4 M5 Production Run (100 ns Trajectory, 2 fs step) M4->M5

Fig 3. Molecular dynamics simulation pipeline for assessing thermodynamic stability.

Trajectory Analysis Metrics

Post-simulation, three primary metrics must be extracted to validate the lead compound:

  • Protein RMSD: Should plateau within the first 20 ns and remain under 2.5 Å, indicating structural integrity.

  • Ligand RMSD: Must remain stable (< 2.0 Å fluctuation from the docked pose) to confirm that the molecule does not diffuse out of the active site.

  • RMSF (Root Mean Square Fluctuation): Analyzed to ensure that the binding site residues remain relatively rigid, confirming a lock-and-key stabilization.

Conclusion

The in silico profiling of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate reveals a highly promising pharmacological profile. Its compliance with Lipinski's Rule of Five, favorable topological polar surface area (101 Ų), and strong predicted binding affinities to kinase/gyrase targets position it as a viable lead for further in vitro optimization. By enforcing self-validating protocols—such as RMSD-checked docking and rigorous MD equilibration—this computational workflow ensures a high degree of trustworthiness before committing to costly physical synthesis and biological assays.

References

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives Source: MDPI (Processes) URL:[Link]

  • In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties Source: Springer / PubMed Central (NIH) URL:[Link]

  • Molecular docking, free energy calculations, ADMETox studies, DFT analysis, and dynamic simulations highlighting a chromene glycoside as a potential inhibitor of PknG in Mycobacterium tuberculosis Source: Frontiers URL:[Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics Source: PubMed Central (NIH) URL:[Link]

  • In silico Molecular Docking, DFT Analysis and ADMET Studies of Carbazole Alkaloid and Coumarins from Roots of Clausena anisata: A Potent Inhibitor for Quorum Sensing Source: Dove Medical Press URL:[Link]

  • QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors Source: PubMed Central (NIH) URL:[Link]

Foundational

thermal stability and degradation profile of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate Executive Summary This technical guide provides a comprehensive framework for evaluating t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Executive Summary

This technical guide provides a comprehensive framework for evaluating the (CAS No. 349396-27-6).[1] The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life.[2][3] This document is structured to guide researchers, scientists, and drug development professionals through a logical sequence of theoretical analysis, experimental investigation, and analytical characterization. We delve into the molecule's inherent structural liabilities, outlining protocols for thermal analysis (TGA/DSC) and forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions. The guide emphasizes the development of stability-indicating analytical methods and the use of mass spectrometry for the structural elucidation of degradation products. By integrating theoretical predictions with robust experimental protocols, this document serves as a self-validating system for establishing a complete and reliable stability profile, which is essential for regulatory documentation and the development of stable pharmaceutical formulations.[2][4]

Chapter 1: Introduction to the Molecule and the Imperative of Stability Analysis

The Molecule: Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate is a complex organic molecule belonging to the benzanilide class of compounds. Its structure features several key functional groups that dictate its chemical behavior and potential degradation pathways.

  • Molecular Formula: C₁₆H₁₄N₂O₅[1]

  • Molecular Weight: 314.29 g/mol [1]

  • Core Structure: A central amide (benzanilide) linkage connects a methyl benzoate moiety to a 2-methyl-3-nitrobenzoyl moiety.

  • Key Functional Groups:

    • Ester (Methyl Ester): Susceptible to hydrolysis.[5][6]

    • Amide: Susceptible to hydrolysis, typically under more stringent conditions than esters.[5][6]

    • Nitro Group (Aromatic): A strong electron-withdrawing group that influences the molecule's reactivity and is a chromophore, making it susceptible to photolytic degradation.[7][8]

    • Methyl Group (Aromatic): A potential site for oxidation.

The Critical Role of Stability Studies in Drug Development

Forced degradation, or stress testing, is a fundamental component of the drug development process.[3][9] These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to achieve several key objectives:

  • Pathway Elucidation: To identify the likely degradation products and establish the primary degradation pathways.[2][4]

  • Method Validation: To demonstrate the specificity of stability-indicating analytical methods, ensuring that all potential degradants can be separated from the parent compound.[9][10]

  • Formulation and Packaging Guidance: Knowledge of how a molecule degrades under stress (e.g., in the presence of water, oxygen, or light) informs the development of stable formulations and the selection of appropriate packaging and storage conditions.[3][4]

  • Safety and Efficacy: Understanding the degradation profile is crucial for ensuring that the drug product remains safe and effective throughout its shelf life, as degradants may have reduced efficacy or potential toxicity.[3]

Objectives and Scope

This guide provides a comprehensive, field-proven approach to:

  • Theoretically assess the potential degradation pathways of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate based on its structure.

  • Detail the experimental protocols for evaluating its intrinsic thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Provide step-by-step methodologies for conducting forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress.

  • Outline the analytical workflow for identifying and characterizing the resulting degradation products using HPLC-UV and LC-MS/MS.

Chapter 2: Theoretical Degradation Pathway Analysis

Before initiating experimental work, a theoretical analysis of the molecule's structure can predict its most labile points. This predictive step is invaluable for designing efficient experiments and anticipating potential degradation products. Modern in silico tools can further refine these predictions by using knowledge bases of known chemical reactions.[11][12][13]

Functional Group Liability Assessment

The molecule contains three primary sites susceptible to degradation: the ester linkage, the amide linkage, and the nitroaromatic system.

  • Hydrolysis: The presence of both an ester and an amide group makes hydrolysis a primary anticipated degradation pathway.[14]

    • Ester Hydrolysis: This is often the most facile hydrolytic cleavage, occurring under both acidic and basic conditions to yield 2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid and methanol.[5][6]

    • Amide Hydrolysis: Generally requiring more forcing conditions (stronger acid/base and/or heat), this pathway would cleave the central amide bond to produce methyl 2-aminobenzoate and 2-methyl-3-nitrobenzoic acid.[6][15]

  • Oxidation: The molecule has sites that could be susceptible to oxidative degradation, which often proceeds via free-radical mechanisms.[16][17]

    • The benzylic methyl group is a potential site for oxidation to a hydroxymethyl or carboxylic acid group.

    • The aromatic rings could undergo hydroxylation.

  • Photolysis: Aromatic nitro compounds are known to be photolabile.[8][18] Exposure to UV or even high-intensity visible light could induce degradation, potentially involving the reduction of the nitro group or other complex rearrangements.[7][19]

Predicted Degradation Pathways Diagram

The following diagram illustrates the primary degradation pathways predicted from the molecule's structure.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (Parent Compound) hydrolysis_ester Ester Hydrolysis Product (2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid) parent->hydrolysis_ester H₂O / H⁺ or OH⁻ (Mild Conditions) hydrolysis_amide Amide Hydrolysis Products (Methyl 2-aminobenzoate + 2-methyl-3-nitrobenzoic acid) parent->hydrolysis_amide H₂O / H⁺ or OH⁻ (Forced Conditions) oxidation_product Oxidized Products (e.g., Hydroxylated species) parent->oxidation_product Oxidizing Agent (e.g., H₂O₂) photolysis_product Photodegradants (e.g., Nitro-reduced species) parent->photolysis_product UV/Vis Light

Caption: General workflow for conducting forced degradation studies.

Protocol: Hydrolytic Degradation
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).

    • Incubate in a water bath at 60 °C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).

    • Keep at room temperature (due to expected higher lability of esters to base).

    • Withdraw aliquots at 30 min, 1, 2, and 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate in a water bath at 60 °C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

Protocol: Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (final concentration 3% H₂O₂).

  • Keep at room temperature, protected from light.

  • Withdraw aliquots at 1, 2, 4, and 8 hours.

  • Quench the reaction by adding a small amount of sodium bisulfite solution if necessary, or simply dilute for analysis.

Protocol: Photolytic Degradation
  • Expose a solution of the compound (e.g., 0.1 mg/mL in ACN:H₂O) in a quartz cuvette to a light source compliant with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

  • Simultaneously, run a dark control sample wrapped in aluminum foil to differentiate between photolytic and thermal degradation.

  • Analyze the samples after the exposure period.

Protocol: Thermal Degradation (Solid State)
  • Place a thin layer of the solid compound in a vial.

  • Heat in an oven at a temperature below its melting point (e.g., 100 °C) for a specified period (e.g., 7 days).

  • Dissolve the stressed solid in a suitable solvent for analysis.

Chapter 5: Analytical Methodologies for Degradant Profiling

A robust, stability-indicating analytical method is the cornerstone of any degradation study. It must be able to resolve all significant degradation products from the parent API and from each other.

Stability-Indicating HPLC-UV Method

Rationale: Reversed-phase HPLC is the premier technique for separating small organic molecules of varying polarity. UV detection is straightforward and provides good sensitivity for aromatic compounds.

Protocol Outline:

  • Instrument: HPLC system with a photodiode array (PDA) detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detection, monitoring at a specific wavelength (e.g., 254 nm) and collecting full spectra (200-400 nm) to check for peak purity.

Structural Elucidation with LC-MS/MS

Rationale: High-Resolution Mass Spectrometry (HRMS), often with a time-of-flight (TOF) or Orbitrap analyzer, provides accurate mass measurements, allowing for the determination of elemental compositions for the parent and degradant ions. Tandem MS (MS/MS) fragments these ions to provide structural information. [20] Key Fragmentation Pathways: For a benzanilide structure like this, key fragmentations are expected around the amide and ester bonds.

  • Benzoyl Cation: Cleavage adjacent to a carbonyl group often yields a stable benzoyl cation (m/z 105) or its substituted analogues. [21][22]* Amide Bond Cleavage: Fragmentation can occur on either side of the amide bond, providing clues to the structure of the two original halves of the molecule.

  • Ester Fragmentation: Loss of the methoxy group (-OCH₃) or methanol (-CH₃OH) is a common fragmentation pathway for methyl esters.

Data Presentation: Expected m/z Values

CompoundFormulaExpected [M+H]⁺ (m/z)
Parent Compound C₁₆H₁₄N₂O₅315.0975
Ester Hydrolysis Product C₁₅H₁₂N₂O₅301.0819
Amide Hydrolysis Product 1 C₈H₉NO₂152.0655
Amide Hydrolysis Product 2 C₈H₇NO₃166.0448
Analytical Workflow for Identification

G start Stressed Sample hplc Analyze via Stability-Indicating HPLC-UV start->hplc peak_detection Detect New Peaks (Degradants) hplc->peak_detection mass_spec Analyze via LC-HRMS peak_detection->mass_spec If degradants > 0.1% accurate_mass Obtain Accurate Mass (Determine Formula) mass_spec->accurate_mass msms Perform MS/MS (Obtain Fragments) accurate_mass->msms elucidation Propose Structure Based on Fragments & Pathway msms->elucidation confirmation Confirm Structure (e.g., with standards or NMR) elucidation->confirmation final Identified Degradant confirmation->final

Caption: Step-by-step workflow for the identification of degradation products.

Chapter 6: Synthesis of Findings and Final Degradation Profile

By correlating the results from each stress condition, a comprehensive degradation map can be constructed. For example, the peak corresponding to the ester hydrolysis product (m/z 301.0819) would be expected to be most prominent in the base-hydrolyzed sample, while the amide hydrolysis products might only appear under harsh acidic conditions with heat. Oxidative conditions might produce a degradant with a mass 16 amu higher than the parent (M+16), corresponding to the addition of an oxygen atom.

This final profile should detail the primary degradation pathways under specific conditions, highlighting the molecule's vulnerabilities. This information is paramount for guiding formulation scientists in selecting excipients and packaging that will protect the drug substance from its specific degradation triggers.

Chapter 7: Conclusion and Implications

This technical guide has outlined a systematic and scientifically rigorous approach to characterizing the . The molecule's primary liabilities are predicted to be hydrolysis of the ester and amide bonds, with potential for oxidative and photolytic degradation. The provided protocols for thermal analysis (TGA/DSC), forced degradation, and analytical characterization (HPLC-UV/MS) form a complete strategy for confirming these pathways and identifying the resulting degradants.

Recommendations for Development:

  • Formulation: Given the susceptibility to hydrolysis, formulation efforts should focus on controlling moisture content and pH. Anhydrous formulations or solid dosage forms may be preferable.

  • Storage: The compound should be protected from light due to the photolabile nitroaromatic moiety. Storage in amber or opaque containers is recommended.

  • Excipient Compatibility: Care should be taken to avoid strongly basic or acidic excipients that could catalyze hydrolysis.

By following the methodologies described herein, drug development professionals can build a robust understanding of the molecule's stability, ensuring the development of a safe, effective, and stable final drug product.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). acgpubs.org.
  • Sk, M. H., & S, A. (2014, October 7). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. pubs.acs.org.
  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth | Organic Process Research & Development. (2024, February 19). ACS Publications. Retrieved March 29, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Polymer Solutions. Retrieved March 29, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2023, March 29). Pharmaceutical Technology. Retrieved March 29, 2026, from [Link]

  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025, December 12). Academically. Retrieved March 29, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). broughton-group.com. Retrieved March 29, 2026, from [Link]

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. (n.d.). pubs.acs.org.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). pharmaceuticalonline.com. Retrieved March 29, 2026, from [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Retrieved March 29, 2026, from [Link]

  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. (n.d.). PubMed. Retrieved March 29, 2026, from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2021, March 25). The Pharmaceutical Journal. Retrieved March 29, 2026, from [Link]

  • Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique | Environmental Science & Technology. (2002, August 13). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters. (2021, August 17). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2021, November 4). MDPI. Retrieved March 29, 2026, from [Link]

  • Li, Y. (2016). Oxidative Degradation. In Drug Degradation Studies (pp. 72-159). The Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute. Retrieved March 29, 2026, from [Link]

  • In Silico Drug Degradation Prediction. (n.d.). Springer Nature Experiments. Retrieved March 29, 2026, from [Link]

  • Kalgutkar, A. S., et al. (2004). Early prediction of pharmaceutical oxidation pathways by computational chemistry and forced degradation. Journal of Pharmaceutical Sciences, 93(9), 2337-2348. Retrieved March 29, 2026, from [Link]

  • Hydrolysis of Esters and Amides. (2026, February 17). Chemistry LibreTexts. Retrieved March 29, 2026, from [Link]

  • Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. (n.d.). MPG.PuRe. Retrieved March 29, 2026, from [Link]

  • Predicting Drug Metabolism: Experiment and/or Computation?. (n.d.). University of Cambridge. Retrieved March 29, 2026, from [Link]

  • Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates | Macromolecules. (n.d.). ACS Publications. Retrieved March 29, 2026, from [Link]

  • The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved March 29, 2026, from [Link]

  • Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation | Journal of the American Society for Mass Spectrometry. (2022, September 9). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Benzanilide: On the crossroads of calorimetry, computations and concepts. (2006). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Hydrolysis of Thioesters, Esters, and Amides. (2022, July 20). Chemistry LibreTexts. Retrieved March 29, 2026, from [Link]

  • Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. (2022, September 9). Journal of the American Society for Mass Spectrometry. Retrieved March 29, 2026, from [Link]

  • Thermo Gravimetric Analysis (TGA). (n.d.). TCA Lab / Alfa Chemistry. Retrieved March 29, 2026, from [Link]

  • Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (2026, February 24). Doc Brown's Chemistry. Retrieved March 29, 2026, from [Link]

Sources

Exploratory

The 2-Methyl-3-Nitrobenzoyl Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 2-methyl-3-nitrobenzoyl moiety is a privileged scaffold in medicinal chemistry, serving as a critical building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-3-nitrobenzoyl moiety is a privileged scaffold in medicinal chemistry, serving as a critical building block for a diverse array of therapeutic agents. Its unique electronic and structural features, characterized by the presence of an electron-withdrawing nitro group and a sterically influential methyl group, impart favorable properties for molecular recognition by various biological targets. This technical guide provides a comprehensive literature review of 2-methyl-3-nitrobenzoyl compounds, delving into their synthesis, chemical properties, and extensive applications in medicinal chemistry. We will explore its role in the development of anti-inflammatory, anticancer, and antimicrobial agents, supported by detailed synthetic protocols, quantitative biological data, and mechanistic insights.

Introduction: The Significance of the 2-Methyl-3-Nitrobenzoyl Core

The strategic placement of substituents on an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 2-methyl-3-nitrobenzoyl scaffold is a prime example of such strategic design. The ortho-methyl group provides a steric handle that can influence the conformation of the molecule and its interaction with target proteins. The meta-nitro group, a strong electron-withdrawing group, modulates the electronic character of the benzoyl ring, impacting its reactivity and potential for hydrogen bonding and other non-covalent interactions. These features have made the 2-methyl-3-nitrobenzoyl core a valuable starting point for the synthesis of a wide range of biologically active compounds.[1] This guide will illuminate the synthetic pathways to access this scaffold and its derivatives, and subsequently explore its utility in the design of novel therapeutics.

Synthetic Strategies and Key Intermediates

The foundation for the synthesis of various 2-methyl-3-nitrobenzoyl derivatives lies in the accessibility of the parent compound, 2-methyl-3-nitrobenzoic acid. This key intermediate can be prepared through several synthetic routes, with the oxidation of 3-nitro-o-xylene being a common and efficient method.

Synthesis of 2-Methyl-3-Nitrobenzoic Acid

A prevalent method for the synthesis of 2-methyl-3-nitrobenzoic acid involves the oxidation of 3-nitro-o-xylene. This transformation can be achieved using various oxidizing agents. A notable advantage of this approach is the commercial availability of the starting material.

Experimental Protocol: Oxidation of 3-Nitro-o-xylene

  • To a solution of 3-nitro-o-xylene in a suitable solvent (e.g., pyridine-water), add a strong oxidizing agent such as potassium permanganate (KMnO4) portion-wise at an elevated temperature.

  • Maintain the reaction mixture at reflux for several hours to ensure complete oxidation.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove manganese dioxide (MnO2).

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 2-methyl-3-nitrobenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Activation of the Carboxylic Acid: Formation of Key Intermediates

To facilitate the synthesis of a diverse library of derivatives, the carboxylic acid functionality of 2-methyl-3-nitrobenzoic acid is typically activated. This is most commonly achieved by converting it into the more reactive acid chloride or by esterification.

The conversion to the acid chloride is a crucial step for the subsequent synthesis of amides and esters. Thionyl chloride (SOCl2) is a widely used reagent for this transformation.

Experimental Protocol: Formation of 2-Methyl-3-Nitrobenzoyl Chloride

  • Suspend 2-methyl-3-nitrobenzoic acid in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to yield the crude 2-methyl-3-nitrobenzoyl chloride, which can often be used in the next step without further purification.

Synthesis_of_2_Methyl_3_Nitrobenzoyl_Chloride 3-Nitro-o-xylene 3-Nitro-o-xylene 2-Methyl-3-nitrobenzoic_Acid 2-Methyl-3-nitrobenzoic_Acid 3-Nitro-o-xylene->2-Methyl-3-nitrobenzoic_Acid Oxidation (e.g., KMnO4) 2-Methyl-3-nitrobenzoyl_Chloride 2-Methyl-3-nitrobenzoyl_Chloride 2-Methyl-3-nitrobenzoic_Acid->2-Methyl-3-nitrobenzoyl_Chloride SOCl2, cat. DMF

Caption: Synthetic pathway to 2-methyl-3-nitrobenzoyl chloride.

Esterification, particularly to the methyl ester, provides another stable yet reactive intermediate for further modifications.[2]

Experimental Protocol: Fischer Esterification

  • Dissolve 2-methyl-3-nitrobenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4).

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the methyl ester with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired product.

Medicinal Chemistry Applications

The 2-methyl-3-nitrobenzoyl scaffold has been extensively explored in the development of various therapeutic agents. Its derivatives have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial compounds.

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents remains a key area of research. Derivatives of 2-methyl-3-nitrobenzoic acid have shown promise in this arena. A study on nitro-substituted benzamide derivatives revealed their potential as inhibitors of nitric oxide (NO) production, a key mediator in inflammation.[3][4][5]

A series of nitro-substituted benzamide derivatives were synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages.[3] Two compounds, in particular, demonstrated significant inhibitory capacity in a dose-dependent manner.[3] Molecular docking studies suggested that these compounds bind effectively to the inducible nitric oxide synthase (iNOS) enzyme.[3][4][5]

Table 1: In Vitro Anti-inflammatory Activity of Nitro-substituted Benzamides [3][4]

CompoundNO Inhibition IC50 (µM)Cytotoxicity (at 50 µM)
5 3.7Not observed
6 5.3Not observed

These findings suggest that the 2-methyl-3-nitrobenzoyl scaffold can be a valuable template for designing potent and non-toxic anti-inflammatory agents.

Anti_inflammatory_Mechanism cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB_Activation NF-kB_Activation TLR4->NF-kB_Activation Signal Transduction iNOS_Expression iNOS_Expression NF-kB_Activation->iNOS_Expression Gene Transcription NO_Production NO_Production iNOS_Expression->NO_Production Enzymatic Activity Inflammation Inflammation NO_Production->Inflammation 2-Methyl-3-nitrobenzamides 2-Methyl-3-nitrobenzamides 2-Methyl-3-nitrobenzamides->iNOS_Expression Inhibition

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Introduction and Strategic Rationale Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS: 349396-27-6) is a high-value amide intermediate with a molecular weight of 314.29 g/mol , frequently utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS: 349396-27-6) is a high-value amide intermediate with a molecular weight of 314.29 g/mol , frequently utilized in the synthesis of quinazolinone-based heterocycles and advanced pharmaceutical scaffolds[1]. The synthesis relies on the N-acylation of methyl 2-aminobenzoate (methyl anthranilate) with 2-methyl-3-nitrobenzoic acid.

The Chemical Challenge: Methyl anthranilate features an electron-withdrawing ester group at the ortho position relative to the amine. This significantly reduces the nucleophilicity of the aniline nitrogen. Consequently, standard carbodiimide-based coupling reagents (e.g., EDC, DCC) often result in sluggish kinetics, incomplete conversion, and poor yields.

The Solution: To overcome this electronic deactivation, this protocol employs a highly efficient two-step, one-pot strategy. First, the carboxylic acid is converted to a highly reactive acid chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF)[2]. Second, the amide coupling is driven to completion using 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst alongside triethylamine (TEA) as an acid scavenger.

Reaction Pathway & Workflow

G SM1 2-Methyl-3-nitrobenzoic acid (Starting Material) Step1 Oxalyl Chloride (1.2 eq) DMF (cat.), DCM 0 °C to RT, 2 h SM1->Step1 Activation Int 2-Methyl-3-nitrobenzoyl chloride (Active Electrophile) Step1->Int -CO2, -CO, -HCl Step2 Methyl 2-aminobenzoate (0.95 eq) TEA (2.0 eq), DMAP (0.1 eq) DCM, 0 °C to RT, 12 h Int->Step2 Nucleophilic Addition Prod Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (Target Amide) Step2->Prod -HCl

Workflow for the synthesis of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate via acid chloride.

Reagents and Materials

The following quantitative data is optimized for a standard 10 mmol laboratory scale.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Methyl-3-nitrobenzoic acid 181.151.01.81 gElectrophile Precursor
Oxalyl Chloride 126.931.21.03 mLActivating Agent
N,N-Dimethylformamide (DMF) 73.090.0539 µLVilsmeier-Haack Catalyst
Methyl 2-aminobenzoate 151.160.951.44 g (1.23 mL)Deactivated Nucleophile
Triethylamine (TEA) 101.192.02.78 mLStoichiometric Base
4-Dimethylaminopyridine (DMAP) 122.170.1122 mgNucleophilic Catalyst
Dichloromethane (DCM) 84.93-100 mLAnhydrous Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation of 2-Methyl-3-nitrobenzoyl Chloride
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere.

  • Dissolution: Charge the flask with 2-methyl-3-nitrobenzoic acid (1.81 g, 10.0 mmol) and anhydrous DCM (50 mL).

  • Catalyst Addition: Add DMF (39 µL, 0.5 mmol) to the suspension.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

    • Safety Note: Vigorous gas evolution (CO, CO₂, HCl) will occur. Ensure proper venting through a bubbler.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The reaction is complete when gas evolution ceases and the suspension becomes a completely homogeneous, clear yellow solution.

  • Isolation: Concentrate the mixture in vacuo (rotary evaporator, 25 °C, 40 mmHg) to remove the solvent and excess oxalyl chloride.

  • Purging: Re-dissolve the resulting crude acid chloride in anhydrous DCM (10 mL) and concentrate again. Repeat this step once more to ensure the complete removal of residual oxalyl chloride and HCl. Keep the active intermediate under an inert atmosphere.

Phase 2: Amide Bond Formation
  • Nucleophile Preparation: In a separate flame-dried 250 mL round-bottom flask, dissolve methyl 2-aminobenzoate (1.44 g, 9.5 mmol), TEA (2.78 mL, 20.0 mmol), and DMAP (122 mg, 1.0 mmol) in anhydrous DCM (40 mL).

  • Cooling: Cool this nucleophile solution to 0 °C using an ice-water bath.

  • Coupling: Dissolve the crude 2-methyl-3-nitrobenzoyl chloride (from Phase 1) in anhydrous DCM (10 mL). Transfer it dropwise to the nucleophile solution via a syringe over 15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress via TLC (Eluent: 30% EtOAc in Hexanes; UV visualization).

Phase 3: Work-up and Purification
  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃, 50 mL) and stir vigorously for 10 minutes to hydrolyze any unreacted acid chloride.

  • Extraction: Transfer the biphasic mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 × 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M aqueous HCl (50 mL) followed by brine (50 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by recrystallization from hot ethyl acetate/hexanes to afford methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate as a crystalline solid.

Mechanistic Insights & Causality (E-E-A-T)

To ensure this protocol acts as a self-validating system, it is critical to understand the causality behind the experimental parameters:

  • Why Oxalyl Chloride + Catalytic DMF? The addition of DMF generates a highly electrophilic Vilsmeier-Haack type intermediate (chloromethylene-N,N-dimethylammonium chloride). This species reacts rapidly with the carboxylic acid to form the acid chloride while regenerating DMF, allowing for the preparation of carboxylic acid chlorides under strictly neutral and mild conditions[3]. This avoids the harsh heating required by thionyl chloride and produces only gaseous byproducts, making the intermediate easy to isolate by simple evaporation.

  • Why DMAP? Because methyl anthranilate is a deactivated nucleophile, the uncatalyzed reaction with the acid chloride is slow and prone to side reactions. DMAP acts as a potent nucleophilic catalyst by attacking the acid chloride to form a highly reactive acyl-DMAP salt intermediate[4]. This resonance-stabilized N-acylpyridinium species is far more susceptible to nucleophilic attack by the deactivated amine than the parent acid chloride, driving the reaction to completion.

  • Why 0.95 Equivalents of Amine? The amine is the limiting reagent (0.95 eq) to ensure it is completely consumed. Unreacted methyl anthranilate can co-elute with the product during chromatography. Conversely, the slight excess of acid chloride (1.0 eq) is easily hydrolyzed to the corresponding water-soluble carboxylic acid during the NaHCO₃ quench and removed during the basic wash.

  • Why the 1M HCl Wash? The acidic wash serves a dual purpose: it protonates and removes the TEA base, and it partitions the highly polar DMAP catalyst into the aqueous phase, ensuring the final organic layer contains only the neutral amide product.

References

  • Organic Syntheses. "2 - Organic Syntheses Procedure". Source: orgsyn.org. URL: [Link]

  • Wissner, A.; Grudzinskas, C. V. "Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions". The Journal of Organic Chemistry. Source: acs.org. URL: [Link]

  • "Palladium Catalyzed Conversion of Aryl Triflates to Acyl-DMAP Salts: A Mild and Versatile Approach to Carbonylations". ACS Publications. Source: acs.org. URL: [Link]

Sources

Application

Application Note: Evaluating the Antifungal Efficacy and Mechanism of Action of Benzanilide Derivatives

Introduction & Mechanistic Rationale Benzanilide derivatives represent a highly versatile chemical scaffold in both agrochemical and pharmaceutical mycology. Historically recognized for their role as potent fungicides (e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzanilide derivatives represent a highly versatile chemical scaffold in both agrochemical and pharmaceutical mycology. Historically recognized for their role as potent fungicides (e.g., benodanil, flutolanil, and fluxapyroxad), these compounds primarily function as Succinate Dehydrogenase Inhibitors (SDHIs)[1].

The core mechanism of action (MOA) involves the specific binding of the benzanilide moiety to the ubiquinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase) within the mitochondrial electron transport chain (ETC)[2]. This physical obstruction prevents the natural substrate, ubiquinone (Coenzyme Q), from docking with the enzyme. Consequently, this disruption halts the transfer of electrons from succinate, leading to two fatal downstream effects for the fungal cell: the cessation of ATP synthesis via oxidative phosphorylation and the direct interruption of the tricarboxylic acid (TCA) cycle[2].

MOA Succinate Succinate SDH Complex II (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone SDH->Ubiquinone Electron Transfer Benzanilide Benzanilide Derivatives Benzanilide->SDH Inhibits Q-site ATP ATP Synthesis (Halted) Ubiquinone->ATP ETC Flow

Figure 1: Mechanism of action of benzanilide derivatives inhibiting Complex II (SDH).

Experimental Design & Causality

To rigorously evaluate novel benzanilide derivatives, the experimental setup must bridge phenotypic susceptibility with target-specific mechanistic validation. Every parameter chosen in this guide is designed to eliminate systemic artifacts.

  • Media Selection (Causality): The Clinical and Laboratory Standards Institute (CLSI) standard M27 mandates the use of RPMI 1640 medium buffered to pH 7.0 with MOPS (3-[N-morpholino]propanesulfonic acid)[3]. Why? Fungal growth and drug solubility are highly pH-dependent. Unbuffered media lead to erratic pH shifts during fungal metabolism, causing artificial fluctuations in Minimum Inhibitory Concentration (MIC) values[4].

  • Solvent Control (Causality): Benzanilides are highly lipophilic and must be dissolved in 100% Dimethyl sulfoxide (DMSO). However, the final assay concentration of DMSO must not exceed 1% v/v. Why? Concentrations above 1% exhibit intrinsic antifungal toxicity, which would confound the derivative's true efficacy and violate the integrity of the negative control[5].

  • Inoculum Standardization (Causality): The fungal inoculum must be strictly calibrated to 1×103 to 5×103 CFU/mL[4]. Why? An overly dense inoculum causes the "inoculum effect" (artificially high MICs due to target overwhelming and rapid drug depletion), while a sparse inoculum risks false susceptibility readings.

Workflow A Compound Library Prep (Benzanilides in DMSO) C Broth Microdilution (RPMI 1640 + MOPS, pH 7.0) A->C B Fungal Inoculum Prep (1-5 x 10^3 CFU/mL) B->C D Incubation (35°C for 24-48 hours) C->D E MIC Determination (Visual / Spectrophotometric) D->E F MOA Validation (SDH Inhibition Assay) E->F

Figure 2: CLSI M27 broth microdilution and target validation workflow.

Detailed Experimental Protocols

Protocol 1: Phenotypic Screening via CLSI M27 Broth Microdilution

This self-validating protocol determines the MIC of benzanilide derivatives against yeast species (e.g., Candida spp.)[3].

Step 1: Preparation of RPMI 1640 Medium

  • Dissolve 10.4 g RPMI 1640 powder (with glutamine, without bicarbonate) and 34.5 g MOPS buffer in 900 mL of sterile distilled water[4].

  • Adjust the pH to exactly 7.0 at 25°C using 1M NaOH[4].

  • Adjust the final volume to 1 L and filter-sterilize using a 0.22 µm membrane[4].

Step 2: Compound Dilution (Self-Validating System)

  • Prepare a stock solution of the benzanilide derivative at 1600 µg/mL in 100% DMSO.

  • Perform a 2-fold serial dilution in DMSO to create a 100X concentration gradient (e.g., 1600 to 3.12 µg/mL).

  • Dilute each step 1:50 in RPMI 1640 medium, then transfer 100 µL to a 96-well plate. (Final well concentrations will range from 16 to 0.03 µg/mL after inoculum addition, with a constant 1% DMSO background).

  • Validation Controls: Include a positive growth control (RPMI + 1% DMSO + Inoculum), a negative sterility control (RPMI + 1% DMSO only), and a reference drug control (e.g., Boscalid or Fluconazole)[1][5].

Step 3: Inoculum Preparation and Assay Execution

  • Subculture the target fungal strain on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C[4].

  • Suspend 3-5 distinct colonies in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).

  • Dilute the suspension 1:1000 in RPMI 1640 to achieve the working inoculum ( 1×103 to 5×103 CFU/mL).

  • Add 100 µL of the working inoculum to the 96-well plates containing the drug dilutions.

  • Incubate at 35°C for 24-48 hours. Determine the MIC as the lowest concentration that results in a 50% reduction in growth compared to the positive control[4].

Protocol 2: Target Validation via SDH Inhibition Assay

To confirm that the observed phenotypic toxicity is due to Complex II inhibition, an in vitro SDH assay using isolated fungal mitochondria is required[2].

Step 1: Mitochondrial Isolation

  • Harvest fungal mycelia/yeast cells and mechanically disrupt them using glass beads in a cold homogenization buffer (0.4 M sucrose, 50 mM Tris-HCl, pH 7.5).

  • Centrifuge at 3,000 × g for 10 minutes to remove cell debris.

  • Centrifuge the supernatant at 12,000 × g for 20 minutes at 4°C to pellet the mitochondria. Resuspend in assay buffer.

Step 2: SDH Activity Measurement (DCPIP Reduction)

  • In a spectrophotometer cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate, 50 µM DCPIP (2,6-dichlorophenolindophenol), and 10 µg of mitochondrial protein.

  • Add the benzanilide derivative (varying concentrations).

  • Initiate the reaction by adding 50 µM ubiquinone-2 (CoQ2).

  • Monitor the decrease in absorbance at 600 nm for 5 minutes. The rate of DCPIP reduction is directly proportional to SDH activity. Calculate the IC 50​ (concentration required to inhibit 50% of enzyme activity)[2].

Quantitative Data Presentation

The following table illustrates a standardized format for reporting the dual-assay results, ensuring clear comparison between phenotypic susceptibility (MIC) and mechanistic target engagement (IC 50​ ).

Compound / DerivativeTarget StrainMIC ( μ g/mL)SDH IC 50​ ( μ M)Cytotoxicity (CC 50​ μ M)Selectivity Index (SI)
Benzanilide A (Halogenated) Candida albicans0.50.12>100>800
Benzanilide B (Alkylated) Candida glabrata2.00.8545.052.9
Boscalid (Reference SDHI) Candida albicans0.250.05>100>2000
Fluconazole (Reference Azole) Candida albicans1.0N/A (Targets Erg11)>100>100

Note: A low MIC coupled with a low SDH IC 50​ validates the mechanism of action. The Selectivity Index (CC 50​ / IC 50​ ) ensures the compound targets fungal SDH without inducing broad mammalian cytotoxicity.

Quality Control & Self-Validating Systems

A protocol is only as reliable as its internal controls. To ensure the integrity of the benzanilide screening, the following self-validating systems must be strictly maintained:

  • Strain Verification: Quality control isolates Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 must be run concurrently with every batch[4]. If the MIC of the reference drug against these QC strains falls outside the acceptable CLSI M60 ranges, the entire plate must be discarded[4].

  • Solvent Baseline: The negative control (1% DMSO in RPMI) must show zero growth inhibition compared to a 0% DMSO control. If inhibition occurs, the DMSO batch is toxic or the concentration was miscalculated[5].

References

  • Synthesis, characterization and evaluation of biological activities of benzanilide derivatives. ResearchGate.
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI).
  • Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention (CDC).
  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. ResearchGate.
  • An In-depth Technical Guide to the Mode of Action of Benodanil Fungicide. BenchChem.

Sources

Method

High-Resolution Quantification of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate: Analytical Standards and Validated LC-MS/MS Protocols

Executive Summary Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS: 349396-27-6; MW: 314.29 g/mol ) is a critical synthetic intermediate in the development of anthranilamide-class agrochemicals and quinazolinone-ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS: 349396-27-6; MW: 314.29 g/mol ) is a critical synthetic intermediate in the development of anthranilamide-class agrochemicals and quinazolinone-based active pharmaceutical ingredients (APIs). Accurate quantification of this compound in complex matrices (e.g., reaction mixtures, biological fluids, or environmental samples) is complicated by its structural liabilities: an ester linkage prone to hydrolysis, an amide bond susceptible to cleavage, and a nitroaromatic system vulnerable to photo-reduction.

This Application Note provides a comprehensive, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol. Designed for analytical scientists and drug development professionals, this guide details the causality behind solvent selection, chromatographic optimization, and mass spectrometric fragmentation, ensuring compliance with global regulatory standards [1].

Analytical Standard Preparation & Stability Grounding

A robust quantitative assay begins with the absolute integrity of the analytical standard. The structural features of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate dictate strict handling parameters.

Causality in Solvent Selection: The Transesterification Pitfall

A common error in LC-MS/MS method development is the default use of Methanol (MeOH) for standard stock preparation. Because the target analyte contains a methyl ester moiety, dissolving it in protic solvents like methanol—especially in the presence of acidic mobile phase modifiers (e.g., 0.1% formic acid)—induces acid-catalyzed transesterification and hydrolysis [2]. This reaction generates artifactual peaks and causes time-dependent degradation of the calibration curve. Directive: All primary stock solutions and working standards must be prepared in an aprotic solvent, strictly utilizing LC-MS grade Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).

Causality in Storage Conditions

The 3-nitroaromatic system is susceptible to photo-reduction under ambient UV/Vis laboratory lighting, potentially reducing the nitro group to an amine derivative. Directive: Standards and extracted samples must be stored in amber glass vials at -20°C to prevent photon-induced radical formation, ensuring standard stability over a 48-hour autosampler residency.

Degradation Analyte Methyl 2-[(2-methyl-3-nitrobenzoyl) amino]benzoate Hydrolysis Amide/Ester Cleavage (Acid/Base) Analyte->Hydrolysis pH Extremes Transester Transesterification (in MeOH/EtOH) Analyte->Transester Protic Solvents Reduction Nitro Reduction (Light/Reductants) Analyte->Reduction UV/Vis Light

Fig 2. Primary degradation pathways dictating pre-analytical sample handling.

Experimental Protocols: Step-by-Step Methodology

To ensure a self-validating system, this protocol incorporates an Internal Standard (IS) to correct for matrix effects and variations in extraction efficiency [3]. N-benzylbenzamide-d7 or a structurally analogous stable-isotope-labeled compound is recommended.

Sample Extraction (Protein Precipitation / Matrix Cleanup)
  • Aliquot: Transfer 100 µL of the sample matrix into a 1.5 mL low-bind Eppendorf tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (100 ng/mL in ACN). Vortex briefly.

  • Precipitation/Extraction: Add 300 µL of ice-cold Acetonitrile (ACN) to precipitate proteins and quench any residual enzymatic or chemical activity.

  • Agitation: Vortex vigorously for 60 seconds to ensure complete phase mixing and disruption of protein-analyte binding.

  • Centrifugation: Centrifuge at 14,000 rpm (approx. 18,000 × g) for 10 minutes at 4°C.

  • Transfer: Carefully transfer 200 µL of the clear supernatant into an amber autosampler vial equipped with a glass insert.

UHPLC Chromatographic Conditions

Rapid and highly resolved separation is achieved using sub-2-micron particle chemistry to minimize band broadening and optimize the signal-to-noise ratio.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C (Maintains low backpressure and reproducible retention times).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Gradient Program:

  • 0.00 - 1.00 min: 10% B

  • 1.00 - 4.00 min: Linear ramp to 90% B

  • 4.00 - 5.00 min: Hold at 90% B (Column wash)

  • 5.00 - 5.10 min: Return to 10% B

  • 5.10 - 7.00 min: Equilibration at 10% B

Mass Spectrometry (ESI-MS/MS) Parameters

Under positive Electrospray Ionization (ESI+), the amide nitrogen and ester carbonyl of the analyte are readily protonated, yielding a robust precursor ion at m/z 315.1. Collision-induced dissociation (CID) primarily cleaves the central amide bond. The charge is predominantly retained on the 2-methyl-3-nitrobenzoyl acylium ion (m/z 164.0), which serves as the primary quantifier. A secondary cleavage yields the protonated methyl anthranilate fragment (m/z 152.1), utilized as the qualifier ion to confirm peak purity.

  • Ionization Source: ESI, Positive Mode

  • Capillary Voltage: 3500 V

  • Drying Gas Temperature: 300°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

Workflow A 1. Standard Preparation (ACN, Amber Vials) C 3. UHPLC Separation (C18, Gradient ACN/H2O) A->C B 2. Sample Extraction (Protein Ppt / SPE) B->C D 4. ESI-MS/MS Detection (Positive Ion, MRM Mode) C->D E 5. Data Processing (ICH Q2(R1) Validation) D->E

Fig 1. End-to-end LC-MS/MS analytical workflow for target analyte quantification.

Data Presentation & Method Validation

The method must be validated in accordance with ICH Q2(R1) guidelines, ensuring suitability for its intended quantitative purpose [1]. The tables below summarize the optimized mass spectrometric transitions and the expected validation parameters.

Table 1: MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion TypeCollision Energy (eV)Fragment Identity
Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate 315.1164.0Quantifier202-methyl-3-nitrobenzoyl acylium ion
Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate 315.1152.1Qualifier25protonated methyl anthranilate
N-benzylbenzamide-d7 (IS) 219.1105.0Quantifier22benzoyl cation
Table 2: ICH Q2(R1) Method Validation Summary
Validation ParameterAcceptance Criteria / ResultNotes
Linear Dynamic Range 1.0 ng/mL – 500 ng/mLR² > 0.995 using 1/x² weighting
Limit of Detection (LOD) 0.3 ng/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 1.0 ng/mLS/N ≥ 10:1, Precision ≤ 20% CV
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LOQ)Calculated from 5 replicates at 3 QC levels
Inter-day Accuracy (% Bias) ± 15% (± 20% at LOQ)Evaluated over 3 consecutive days
Matrix Effect 85% – 115%IS-normalized matrix factor
Autosampler Stability > 95% recovery at 48 hoursStored at 4°C in amber vials

References

  • European Medicines Agency (EMA). "ICH Q2(R1) Validation of analytical procedures: text and methodology." European Medicines Agency Guidelines, 1995 (Incorporated 2005).[Link]

  • LCGC International. "Stability of Formic Acid in Methanol Solutions and the Implications for Use in LC–MS Gradient Elution Analysis." Chromatography Online, Nov 2025.[Link]

Application

Harnessing Benzanilide Scaffolds in Fragment-Based Drug Discovery: Strategies, Protocols, and Case Studies

Introduction: The Mechanistic Superiority of Benzanilides in FBDD Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores by screening low-molecular-weight chemical entities tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Superiority of Benzanilides in FBDD

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores by screening low-molecular-weight chemical entities that bind to target proteins with high ligand efficiency. Among the most versatile structural motifs in FBDD is the benzanilide scaffold . Characterized by an sp2-hybridized amide bond linking two phenyl rings, benzanilides offer a unique combination of structural rigidity, hydrogen-bonding capability, and synthetically tunable conformational states.

The true power of the benzanilide fragment lies in its predictable structure-activity relationship (SAR) and its ability to undergo controlled E/Z (cis/trans) isomerization. By strategically modifying the nitrogen atom or the ortho-positions of the phenyl rings, medicinal chemists can force the molecule into specific spatial geometries—such as a linear Z-conformation or an L-shaped E-conformation. This precise conformational control has been successfully leveraged to design highly selective inhibitors for challenging targets, including Histone Deacetylase 8 (HDAC8)1[1], Toll-Like Receptors 7/82[2], and the Mycobacterium tuberculosis phosphatase MPtpB 3[3].

FBDD_Workflow Lib Benzanilide Fragment Library (Rule of 3 Compliant) Screen Primary Screening (Thermal Shift, SPR, NMR) Lib->Screen Struct Structural Validation (X-ray Crystallography, 2D-NOESY) Screen->Struct Opt Fragment Elaboration (Growing, Linking, N-alkylation) Struct->Opt Lead Potent & Selective Lead (e.g., HDAC8, TLR7/8 Inhibitors) Opt->Lead

Fig 1. Iterative FBDD workflow for benzanilide scaffold optimization.

Application 1: Conformational Locking for Isoform Selectivity (HDAC8)

The Causality of Conformational Constraint

Histone deacetylases (HDACs) share highly conserved catalytic domains, making isoform-selective inhibition notoriously difficult. However, HDAC8 possesses a unique, L-shaped catalytic tunnel. Unsubstituted benzanilides predominantly adopt a Z-conformation (linear) to minimize steric clash between the two phenyl rings, acting as non-selective pan-HDAC inhibitors.

By introducing an N-alkyl group (e.g., N-methyl or N-ethyl), the steric repulsion between the alkyl group and the benzoyl phenyl ring forces the amide bond to rotate into the E-conformation. This resulting "L-shape" perfectly complements the unique architecture of the HDAC8 pocket, driving >400-fold isoform selectivity1[1].

Protocol 1: Synthesis and Validation of Conformationally Constrained Benzanilides

Step 1: Fragment Elaboration (N-Alkylation)

  • Dissolve the primary benzanilide hit (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C and stir for 30 minutes to deprotonate the amide nitrogen.

  • Add the alkylating agent (e.g., methyl iodide or ethyl bromide, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography to isolate the N-alkylated benzanilide.

Step 2: 2D-NOESY NMR Validation

  • Dissolve the purified compound in DMSO- d6​ (500 MHz NMR spectrometer).

  • Acquire a 2D-Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300–500 ms.

  • Analysis : Look for spatial cross-peaks between the N-alkyl protons and the ortho-protons of the benzoyl ring. The presence of strong 1 H- 1 H NOE correlations confirms the adoption of the E-conformation (L-shape).

Step 3: Fluorogenic HDAC Isoform Profiling

  • Incubate recombinant HDAC8 (and counter-targets HDAC1, 3, 6) with the N-alkylated benzanilide at varying concentrations (1 nM to 10 µM) in assay buffer for 30 minutes at 37 °C.

  • Add the fluorogenic substrate (e.g., Fluor de Lys) and developer. Measure fluorescence (Ex: 360 nm, Em: 460 nm).

  • Calculate IC 50​ values using non-linear regression.

Self-Validating System Check : Calculate the log(KE/Z​) vs. HDAC8 selectivity. Run a parallel assay using a pan-HDAC inhibitor (e.g., SAHA) as a positive control. If the N-alkylated benzanilide shows equivalent inhibition across HDAC1, 3, and 6, the conformational constraint has failed (indicating incomplete N-alkylation or unfavorable steric clashes). A successful system must show >90% E-conformer population correlating with >100-fold selectivity for HDAC8.

Application 2: Target-Templated Native Chemical Ligation (NCL)

The Causality of in situ Fragment Ligation

Linking two low-affinity fragments into a high-affinity lead is a major hurdle in FBDD, as standard amide coupling requires non-physiological conditions (organic solvents, harsh coupling reagents). Native Chemical Ligation (NCL) solves this by utilizing a benzoyl thioester fragment and an o-mercaptoaniline fragment.

When a biological template (e.g., RNA or a kinase active site) binds both fragments in close proximity, a reversible transthioesterification occurs. This is immediately followed by an irreversible, spontaneous S-to-N acyl shift, forming a stable, aromatic benzanilide bond entirely in water at pH 7.4. This mechanism has been successfully used to synthesize Bcr-Abl tyrosine kinase inhibitors (e.g., Ponatinib analogues) directly on nucleic acid templates4[4].

NCL_Mechanism Temp Nucleic Acid Template (RNA/DNA) Bind Adjacent Binding & Target Proximity Temp->Bind FragA Benzoyl Thioester Conjugate FragA->Bind FragB o-Mercaptoaniline Conjugate FragB->Bind S_N_Shift Spontaneous S-to-N Acyl Shift Bind->S_N_Shift Prod Benzanilide Pharmacophore (e.g., Abl1 Kinase Inhibitor) S_N_Shift->Prod

Fig 2. Mechanism of templated native chemical ligation for benzanilide synthesis.

Protocol 2: Nucleic Acid-Templated NCL of Benzanilides

Step 1: Conjugate Preparation

  • Synthesize the donor fragment: Link a benzoyl thioester derivative to a Peptide Nucleic Acid (PNA) or DNA oligomer.

  • Synthesize the acceptor fragment: Link an o-mercaptoaniline derivative to a complementary PNA/DNA oligomer.

Step 2: Templated Annealing and Ligation

  • Prepare a reaction buffer containing 100 mM sodium phosphate (pH 7.4), 150 mM NaCl, and 2 mM TCEP (Tris(2-carboxyethyl)phosphine) to keep the thiol groups reduced.

  • Add the complementary RNA template (1 µM) to the buffer.

  • Introduce the benzoyl thioester and o-mercaptoaniline conjugates (1 µM each).

  • Incubate the mixture at 25 °C for 2 to 12 hours. The template will hybridize with the conjugates, driving the local concentration of the reactive groups into the molar range.

Step 3: LC-MS/MS Quantification

  • Quench the reaction by adding 1% trifluoroacetic acid (TFA).

  • Analyze the mixture via LC-MS/MS. Monitor the mass transition corresponding to the newly formed benzanilide pharmacophore.

Self-Validating System Check : Run a parallel reaction containing the reactive fragments but substitute the complementary RNA template with a scrambled sequence. If benzanilide formation exceeds 5% in the scrambled control within the same timeframe, the background auto-ligation rate is too high. This indicates that the thioester is overly reactive and requires a bulkier leaving group to ensure the reaction remains strictly template-dependent.

Quantitative Data & SAR Summary

The versatility of the benzanilide fragment is evident in its successful application across vastly different biological targets. The table below summarizes the quantitative improvements achieved through fragment elaboration.

TargetInitial Fragment AffinityOptimized Benzanilide AffinityStructural Modification / NotesReference
HDAC8 IC 50​ = 83.5 nM (Fragment 2)IC 50​ = 23 nM (MMH409)N-alkylation to force E-conformer. >410-fold selectivity over HDAC1/3/6.[1]
Bcr-Abl Kinase N/A (Inactive Fragments)IC 50​ < 1 nM (Ponatinib analog)Synthesized in situ via templated Native Chemical Ligation (NCL) in water.[4]
TLR7 / TLR8 Low micromolar (Compound 1)IC 50​ optimized for TLR8Diphenyl ether skeleton modifications on the benzanilide scaffold.[2]
MPtpB (TB) K ib​ = 24 µM (Compound 20)K i​ = 1.4 µM (Compound 21)Introduction of electron-withdrawing groups at meta/para positions. >70-fold selectivity.[3]

References

  • Characterization of Conformationally Constrained Benzanilide Scaffolds for Potent and Selective HDAC8 Targeting Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation Chemical Science - PMC / NIH URL:[Link]

  • Discovery of Novel Small Molecule Dual Inhibitors Targeting Toll-Like Receptors 7 and 8 Journal of Medicinal Chemistry - NIH URL:[Link]

  • Fragment-based approaches to TB drugs Parasitology - Cambridge Core URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting guide for methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate synthesis byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing sterically hindered, electron-deficient ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing sterically hindered, electron-deficient amides.

The synthesis of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate [1] presents a classic dual-challenge in organic chemistry: coupling an ortho-hindered acyl donor with an electronically deactivated aniline derivative. Standard peptide coupling agents (e.g., EDC, DCC) often fail here, necessitating the use of highly reactive acyl chlorides[2]. However, this elevated reactivity introduces competing byproduct pathways.

Below is our comprehensive troubleshooting guide, designed to help you understand the causality behind these side reactions and implement self-validating protocols to ensure high-purity yields.

PART 1: Mechanistic Pathway & Workflow

To troubleshoot effectively, we must map the kinetic competition between the desired amidation and parasitic hydrolysis pathways.

G A 2-Methyl-3-nitrobenzoic acid B 2-Methyl-3-nitrobenzoyl chloride (Activated Intermediate) A->B SOCl2 or Oxalyl Chloride Catalytic DMF D Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (Target Amide) B->D + Methyl 2-aminobenzoate Pyridine, DCM, 0°C to RT E 2-Methyl-3-nitrobenzoic acid (Hydrolysis Byproduct) B->E + H2O (Trace Moisture) Side Reaction C Methyl 2-aminobenzoate C->D F 2-[(2-Methyl-3-nitrobenzoyl)amino]benzoic acid (Saponification Byproduct) D->F + Excess NaOH / H2O Over-hydrolysis during workup

Reaction pathway for methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate and major byproduct routes.

PART 2: Frequently Asked Questions (Troubleshooting)

Q1: My reaction is stalling, and LC-MS shows a massive peak for unreacted methyl 2-aminobenzoate. Why isn't the coupling proceeding? Causality: Methyl 2-aminobenzoate (methyl anthranilate) is a notoriously poor nucleophile. The ester group ortho to the amine withdraws electron density and forms an intramolecular hydrogen bond with the amine protons, further reducing its reactivity[3]. Simultaneously, 2-methyl-3-nitrobenzoyl chloride is sterically hindered by the ortho-methyl group[2]. The Fix: Do not use standard coupling agents (HATU, EDC). You must generate the acyl chloride in situ using neat thionyl chloride[4] or oxalyl chloride. Furthermore, use a strong, non-nucleophilic base like pyridine or add a catalytic amount of 4-dimethylaminopyridine (DMAP) to form a highly reactive N-acylpyridinium intermediate that forces the coupling forward.

Q2: I am observing a large amount of 2-methyl-3-nitrobenzoic acid in my crude mixture, even though I confirmed full conversion to the acyl chloride. Where is this coming from? Causality: This is the hydrolysis byproduct of your activated acyl chloride. Because your amine nucleophile is weak, the acyl chloride has a prolonged residence time in the reaction mixture. This makes it highly susceptible to parasitic attack by trace moisture[2]. The Fix: The system must be rigorously anhydrous. Dry your dichloromethane (DCM) over activated 3Å molecular sieves for at least 24 hours prior to use. Flush the reaction vessel with argon, and ensure the amine/base solution is completely dry before dropwise addition of the acyl chloride.

Q3: During the aqueous workup, a new polar byproduct appears. Mass spectrometry indicates a loss of 14 Da from the target mass (m/z 314 to 300). What is this? Causality: You have synthesized 2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid. This occurs via the saponification (hydrolysis) of the methyl ester on the anthranilate ring. If your aqueous workup is too basic (e.g., using 1M NaOH to wash away unreacted acid), the methyl ester will hydrolyze back to the carboxylic acid. The Fix: Avoid harsh basic washes. Quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ) instead of sodium hydroxide, and minimize the time the organic layer spends in contact with the aqueous phase.

PART 3: Self-Validating Experimental Protocol

To ensure reproducibility and minimize byproducts, follow this step-by-step methodology. Every phase includes a physical validation checkpoint so you can verify the reaction's integrity in real-time.

Phase 1: Activation (Acyl Chloride Synthesis)

  • Suspend 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere.

  • Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Dropwise, add oxalyl chloride (1.2 eq) over 10 minutes.

  • Validation Checkpoint: You must observe immediate, vigorous gas evolution ( CO , CO2​ , HCl ). The suspension will gradually turn into a clear, homogeneous solution. Once bubbling ceases (typically 1-2 hours at room temperature), activation is complete.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, then redissolve in anhydrous DCM.

Phase 2: Amide Coupling

  • In a separate, flame-dried flask, dissolve methyl 2-aminobenzoate (0.95 eq) and anhydrous pyridine (2.0 eq) in anhydrous DCM under argon. Cool to 0 °C.

  • Add the acyl chloride solution from Phase 1 dropwise over 30 minutes to manage the exotherm.

  • Validation Checkpoint: A white precipitate (pyridinium chloride) will form immediately upon addition. This visual cue confirms that the amide bond is forming and the base is successfully scavenging the HCl byproduct[2].

  • Allow the reaction to warm to room temperature and stir for 12 hours.

Phase 3: Workup and Isolation

  • Quench the reaction by adding saturated aqueous NaHCO3​ . Stir for 15 minutes.

  • Transfer to a separatory funnel and extract with DCM.

  • Wash the organic layer with 1M HCl to remove excess pyridine and unreacted methyl 2-aminobenzoate.

  • Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 7:3). The highly fluorescent blue spot of methyl 2-aminobenzoate under 254 nm UV should be absent, replaced by a new, higher Rf​ spot corresponding to the target amide.

PART 4: Quantitative Data & Analytical Tracking

Use the following analytical parameters to track your reaction progress and identify byproducts during LC-MS or HPLC analysis.

CompoundRoleRelative Retention Time (RRT)*m/z[M+H]+Visual / TLC IndicatorMitigation Strategy
Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate Target Product1.00315.1UV active (254 nm), moderate Rf​ N/A (Target)
Methyl 2-aminobenzoate Unreacted Starting Material0.65152.1Bright blue fluorescence under UVUse highly active acyl chloride; add DMAP
2-Methyl-3-nitrobenzoic acid Hydrolysis Byproduct0.45182.0Streaky spot, low Rf​ (requires acid stain)Rigorously dry solvents; use argon atmosphere
2-[(2-Methyl-3-nitrobenzoyl)amino]benzoic acid Saponification Byproduct0.30301.1Polar spot, tailing on normal phase TLCAvoid NaOH during workup; use NaHCO3​

*RRT is approximate and based on a standard C18 Reverse-Phase column using a Water/Acetonitrile gradient with 0.1% Formic Acid.

References

  • Guidechem. Methyl 2-[(2-methyl-3-nitrobenzoyl)
  • Benchchem.
  • ACS Publications. Design and Synthesis of Potent Inhibitors of the Malaria Parasite Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry.
  • Thieme Connect. Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism.

Sources

Optimization

how to resolve poor solubility of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate in aqueous solutions

Target Compound: Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate Document Type: Advanced Troubleshooting Guide & FAQs Prepared By: Senior Application Scientist Audience: Researchers, Formulation Scientists, and Preclin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate Document Type: Advanced Troubleshooting Guide & FAQs Prepared By: Senior Application Scientist Audience: Researchers, Formulation Scientists, and Preclinical Development Professionals

Part 1: Diagnostic FAQ – Understanding the Molecule

Q1: Why is methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate precipitating in my aqueous assay buffers? A1: This compound is a classic "brick-dust" / "grease-ball" molecule. Structurally, it consists of two aromatic rings linked by an amide bond, decorated with highly hydrophobic methyl, nitro, and methyl ester groups.

  • Causality: It lacks ionizable functional groups (no free carboxylic acids or basic amines) within the physiological pH range (pH 1–10). Therefore, traditional solubility enhancement via pH adjustment or salt formation will fail. The high crystal lattice energy—driven by planar aromatic stacking and intermolecular amide hydrogen bonding—combined with its high lipophilicity strongly favors precipitation in polar aqueous media[1].

Q2: Can I just dissolve it in 100% DMSO and add it directly to my cell culture media? A2: You can, but it will likely result in false-negative biological data.

  • Causality: While DMSO effectively breaks the crystal lattice, adding a concentrated DMSO stock directly into aqueous media causes rapid solvent shifting. The hydrophobic compound experiences immediate supersaturation and nucleates into microcrystals. These microcrystals are often invisible to the naked eye but will not penetrate cell membranes, leading to artificially low biological activity. You must use a transitional solubilizer (like a surfactant) to stabilize the compound during aqueous dilution.

Part 2: Troubleshooting Guide & Validated Methodologies

To resolve these solubility issues, you must select an enhancement strategy based on your downstream application.

G A Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (Highly Hydrophobic API) B In Vitro Assays (Low Volume, High Tolerance) A->B Target application C In Vivo Dosing (High Volume, Strict Toxicity Limits) A->C Target application D Co-solvent + Micellization (DMSO / Tween 80) B->D Rapid screening E Inclusion Complexation (HP-β-CD) C->E First-line in vivo F Lipid-Based Formulation (SMEDDS) C->F If CD fails

Decision Matrix for Solubility Enhancement Strategies.

Strategy A: Co-Solvent & Micellization (Best for In Vitro Assays)

For cell-based assays, we must keep the final organic solvent concentration below 0.5% (v/v) to prevent cytotoxicity. We achieve this using a DMSO/Tween-80/Saline cascade.

G Step1 1. Solvation Dissolve API in DMSO (1000x stock) Step2 2. Surfactant Addition Add Tween 80 (reduces interfacial tension) Step1->Step2 Step3 3. Aqueous Dispersion Dropwise addition of PBS under vortex Step2->Step3 Step4 4. Validation Check for Tyndall effect / precipitation Step3->Step4

Workflow for Co-solvent and Micellization Preparation.

Detailed Protocol:

  • Primary Solvation: Weigh 10 mg of the compound and dissolve in 100 µL of 100% DMSO.

    • Mechanistic Rationale: DMSO acts as a powerful hydrogen-bond acceptor, disrupting the intermolecular amide bonds of the crystal lattice.

  • Surfactant Coating: Add 100 µL of Tween-80 to the DMSO stock and vortex for 2 minutes.

    • Mechanistic Rationale: Tween-80 coats the solvated hydrophobic molecules. The hydrophobic tail of Tween-80 interacts with the aromatic rings, while the hydrophilic PEGylated head faces outward.

  • Aqueous Dispersion: Slowly add 9.8 mL of pre-warmed (37°C) PBS dropwise while continuously vortexing.

    • Mechanistic Rationale: Dropwise addition prevents localized supersaturation. The continuous shear force ensures the formation of uniform, nanometer-scale micelles rather than aggregates.

  • Self-Validation Step: Shine a laser pointer through the solution. A faint, continuous beam (Tyndall effect) confirms colloidal dispersion. Visible sparkling indicates failed micellization (microcrystals).

Strategy B: Cyclodextrin Inclusion Complexation (Best for In Vivo Injectables)

When preparing formulations for animal dosing, high DMSO/Tween concentrations cause hemolysis and anaphylaxis. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here.

Detailed Protocol:

  • Media Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.

  • API Addition: Add the compound in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath at 45°C for 60 minutes, then place on an orbital shaker at room temperature for 24 hours.

    • Mechanistic Rationale: Complexation is an equilibrium process. The hydrophobic 2-methyl-3-nitrobenzoyl moiety displaces enthalpy-rich water molecules from the hydrophobic cavity of the cyclodextrin ring. Heat accelerates the kinetic dissolution, while the 24-hour shaking ensures thermodynamic equilibrium[2].

  • Self-Validation Step: Filter the suspension through a 0.22 µm PVDF syringe filter. The filtrate should be optically clear. Quantify the exact dissolved concentration via HPLC before dosing to ensure target exposure levels are met.

Strategy C: Self-Microemulsifying Drug Delivery Systems (SMEDDS) (Best for Oral Bioavailability)

If cyclodextrin complexation yields insufficient concentrations, we must bypass dissolution entirely using a lipid-based SMEDDS.

G API Hydrophobic API Precon Isotropic Preconcentrate (Thermodynamically Stable) API->Precon Lipid Oil + Surfactant + Co-surfactant Lipid->Precon GI Aqueous Dilution (GI Tract / Media) Precon->GI Gentle agitation Micro O/W Microemulsion (<100 nm droplets) GI->Micro Spontaneous emulsification

Mechanism of Self-Microemulsifying Drug Delivery Systems.

Detailed Protocol:

  • Isotropic Preconcentrate: Mix 30% Capmul MCM (Oil), 50% Kolliphor EL (Surfactant), and 20% PEG 400 (Co-surfactant) by weight. Stir at 50°C until homogeneous.

  • Drug Loading: Dissolve the compound into the preconcentrate up to its saturation point (typically 25-50 mg/g).

    • Mechanistic Rationale: The compound is locked in a solubilized lipid state, completely bypassing the energy barrier of crystal lattice disruption.

  • Aqueous Emulsification (In Vivo): Administer the preconcentrate directly via oral gavage.

    • Mechanistic Rationale: Upon contact with gastric fluids and mild peristaltic agitation, the mixture spontaneously emulsifies into oil-in-water microdroplets (<100 nm). This massive surface area expansion circumvents the slow dissolution rate typical of BCS Class II/IV drugs, drastically enhancing intestinal absorption[3].

  • Self-Validation Step: In vitro dispersion test. Drop 100 µL of the loaded SMEDDS into 10 mL of 0.1N HCl (simulated gastric fluid) at 37°C. It should form a transparent/translucent bluish dispersion within 2 minutes without any drug precipitation.

Part 3: Quantitative Data Presentation

Table 1: Comparative Efficacy of Solubility Enhancement Strategies for Hydrophobic Amides

StrategyExcipient SystemEstimated Solubility Enhancement*Primary ApplicationKey Limitation
Baseline PBS (pH 7.4)1x (< 1 µg/mL)N/AInadequate for any assay
Co-Solvent / Micelle 1% DMSO / 1% Tween-8050x – 100xIn vitro cell assaysCytotoxicity at higher %
Inclusion Complex 20% HP-β-CD in Saline500x – 1,000xIV / IP InjectionsHigh excipient mass required
SMEDDS Capmul MCM / Kolliphor / PEG> 5,000x (in lipid phase)Oral Dosing (PK studies)Complex physical stability

*Estimates based on structurally analogous highly hydrophobic, non-ionizable BCS Class II/IV compounds.

References

  • [1] 1 | Source: nih.gov

  • [2] 2 | Source: mdpi.com

  • [3] 3 | Source: pharmaexcipients.com

Sources

Troubleshooting

preventing degradation of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate during storage

Welcome to the Technical Support & Troubleshooting Center for Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS: 349396-27-6). As a Senior Application Scientist, I have designed this guide to move beyond generic sto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS: 349396-27-6).

As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. This compound presents a unique dual-threat degradation profile due to its specific functional groups: a moisture-sensitive methyl ester and a highly photoreactive ortho-nitrotoluene moiety.

This guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure the absolute integrity of your compound during long-term storage and experimental use.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My compound is degrading even when stored in a desiccator at room temperature. What is driving this instability? A: If moisture is strictly controlled, the degradation is almost certainly photochemical. The structure of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate contains a 2-methyl-3-nitrobenzoyl group. This specific spatial arrangement—a methyl group situated ortho to a nitro group on an aromatic ring—is notoriously sensitive to UV and visible light[1].

When exposed to ambient laboratory lighting, the molecule absorbs photons and undergoes rapid intersystem crossing to a triplet excited state. This triggers an intramolecular hydrogen abstraction from the ortho-methyl group to the nitro group, forming a highly reactive aci-nitro intermediate within picoseconds[2]. If not allowed to relax in the dark, this transient species irreversibly decays into oxidized byproducts (e.g., nitrosobenzoic acid derivatives).

Photochem A Ground State o-Nitrotoluene Moiety B Excited State (S1 / T1) (1-10 ps / 1500 ps) A->B Ambient Light (hν) C aci-Nitro Intermediate (Highly Reactive) B->C Photo-tautomerization C->A Dark Relaxation D Irreversible Degradation (Nitroso / Oxidation) C->D T > 3 ns (Irreversible)

Photochemical degradation pathway of the ortho-nitrotoluene moiety.

Q2: I observed a new peak on my HPLC-UV chromatogram after storing the compound in an aqueous buffer. Is the amide bond breaking? A: It is highly unlikely that the amide bond is cleaving under standard physiological or storage conditions. The primary culprit is ester hydrolysis . The methyl benzoate portion of the molecule is highly susceptible to nucleophilic attack by water. This reaction is catalyzed by both trace acids and bases. The resulting degradation product is the free carboxylic acid (2-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid), which will elute significantly earlier on a reverse-phase HPLC column due to its increased polarity.

Section 2: Quantitative Stability Data

To predict the shelf life of your batches, we benchmark the compound against standardized ICH Q1A(R2) stability testing guidelines[3]. The table below summarizes the kinetic degradation rates of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate under various environmental stressors.

Storage ConditionLight ExposureMoisture LevelPrimary Degradation PathwayEstimated Half-Life (t½)
25°C (Clear Vial)Ambient Lab LightAmbient (~60% RH)Phototautomerization & Hydrolysis< 72 Hours
25°C (Amber Vial)DarkAmbient (~60% RH)Ester Hydrolysis~3 Months
4°C (Amber Vial)DarkDesiccated (<10% RH)Trace Hydrolysis> 12 Months
-20°C (Amber Vial)DarkArgon Purged (0% RH)None (Kinetic Arrest)> 36 Months

Section 3: Self-Validating Storage Protocol

To guarantee scientific integrity, a storage protocol must not only protect the compound but also prove that the protection is working. Implement the following step-by-step methodology to arrest both hydrolytic and photochemical degradation.

Step-by-Step Methodology:
  • Lyophilization (Moisture Eradication): Dissolve the compound in a volatile, anhydrous solvent (e.g., dry acetonitrile) and lyophilize overnight to remove all trace crystalline water.

  • Inert Atmosphere Aliquoting: Transfer the dry powder into pre-weighed, amber glass vials (to block UV/Vis transmission) inside a glove box purged with Argon (Ar) or dry Nitrogen (N2). Causality: Argon is heavier than air and effectively displaces both oxygen and ambient humidity, preventing ester hydrolysis.

  • PTFE Sealing: Seal the vials with PTFE-lined septa caps. Avoid standard silicone septa, which are permeable to atmospheric moisture over long durations.

  • Thermal Arrest: Store the sealed amber vials at -20°C or -80°C. Causality: Lowering the temperature exponentially decreases the kinetic rate constant of any residual hydrolytic reactions.

  • Self-Validation (QC Check): Establish a baseline purity using HPLC-UV (at 254 nm) on Day 0. Designate one aliquot as the "Sentinel Vial." After 30 days, run the Sentinel Vial under identical HPLC conditions. If the free carboxylic acid peak (hydrolysis) or early-eluting unknown peaks (photodegradation) are <0.5% AUC, the storage system is validated.

Workflow S1 1. Lyophilization (Eradicate H2O) S2 2. Argon Purge (Displace Moisture/O2) S1->S2 S3 3. Amber Vials (Block UV/Vis Photons) S2->S3 S4 4. -20°C Storage (Kinetic Arrest) S3->S4 S5 5. HPLC-UV QC (System Validation) S4->S5

Self-validating workflow for the long-term storage of sensitive APIs.

Section 4: Regulatory & Compliance FAQs

Q3: We are preparing this compound as an intermediate for a regulatory submission. What stability data is required? A: If this compound is isolated and stored as an active pharmaceutical ingredient (API) or critical intermediate, you must align your stability protocols with the ICH Q1A(R2) Guidelines [4]. This requires subjecting the material to long-term testing at 25°C / 60% RH (if intended for room temperature storage) or 5°C ± 3°C (if intended for cold storage)[3]. Because of the compound's extreme photosensitivity, you must also conduct forced degradation studies under ICH Q1B (Photostability Testing) to legally define the necessity of amber packaging in your CMC (Chemistry, Manufacturing, and Controls) documentation[5].

References

  • Schmierer, T., et al. "Femtosecond spectroscopy on the photochemistry of ortho-nitrotoluene." Physical Chemistry Chemical Physics (RSC Publishing), 2010.[Link]

  • FDCELL. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." FDCELL, October 2025.[Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA, August 2003.[Link]

  • European Medicines Agency (EMA). "ICH guidelines: Quality." EMA.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Welcome to the technical support center for the HPLC analysis of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common chromatographic challenge: peak tailing. By understanding the underlying causes and implementing targeted solutions, you can significantly improve peak symmetry, ensuring accurate and reproducible results.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing, an asymmetry where the latter half of a peak is broader than the front, can compromise the accuracy and resolution of your analysis.[1][2] This guide provides a systematic approach to diagnose and resolve this issue, starting from the most common causes and progressing to more complex solutions.

Issue 1: Sub-optimal Mobile Phase Conditions

The mobile phase is a critical factor influencing peak shape.[3] For methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate, which contains ionizable functional groups, mobile phase pH is a powerful tool to control retention and improve peak symmetry.[4]

Symptom: Broad, tailing peaks for the analyte.
Underlying Cause & Explanation:

The structure of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate contains an amine group, which is basic, and a nitro group, which is electron-withdrawing. The secondary amine linkage can be protonated under acidic conditions. The primary cause of peak tailing for basic compounds is often secondary interactions with residual silanol groups (Si-OH) on the silica-based stationary phase.[5][6] These silanol groups are acidic and can become ionized (negatively charged) at a mobile phase pH above approximately 3.[5][7] When the basic analyte is protonated (positively charged), it can interact with these ionized silanols through ion-exchange, leading to a secondary retention mechanism that causes peak tailing.[1][2]

Solutions:
  • Adjust Mobile Phase pH: Lowering the mobile phase pH to ≤ 3 ensures that the silanol groups are fully protonated (neutral), minimizing their interaction with the protonated basic analyte.[1][5]

  • Utilize a Buffer: Employing a buffer is crucial to maintain a stable pH throughout the analysis, which is essential for reproducible results.[8][9]

  • Incorporate Mobile Phase Additives: Adding a small concentration of a competing base, like triethylamine (TEA), can mask the active silanol sites and reduce tailing.[10] However, modern, high-purity columns often reduce the need for such additives.[1]

Experimental Protocol: Mobile Phase pH Adjustment
  • Prepare Aqueous Phase: Prepare the aqueous component of your mobile phase (e.g., water with buffer salts like phosphate or formate).

  • Adjust pH: Carefully add an acid (e.g., phosphoric acid or formic acid) to the aqueous phase to lower the pH to a target of 3.0. Use a calibrated pH meter for accurate measurement.

  • Add Organic Modifier: Mix the pH-adjusted aqueous phase with the appropriate amount of organic solvent (e.g., acetonitrile or methanol).

  • Degas: Thoroughly degas the final mobile phase before use to prevent bubble formation in the HPLC system.

Issue 2: Inappropriate Column Selection or Column Degradation

The choice of HPLC column and its condition are paramount for achieving symmetrical peaks.[1]

Symptom: Persistent peak tailing even after mobile phase optimization.
Underlying Cause & Explanation:

Not all C18 columns are the same. Older "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which can exacerbate peak tailing for basic compounds.[1][2] Modern "Type B" silica columns are of higher purity with reduced silanol activity.[1] End-capping, a process that chemically derivatizes residual silanols, further reduces these unwanted interactions.[5] Over time, columns can degrade, leading to a "void" at the column inlet or contamination, both of which can cause peak tailing.[9][11]

Solutions:
  • Select a High-Purity, End-Capped Column: Use a modern, high-purity (Type B) silica-based C18 or a phenyl-hexyl column. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds like the target analyte through π-π interactions.[12][13]

  • Consider Hybrid or Polymer-Based Columns: Hybrid silica-organic or polymer-based columns offer a wider usable pH range and reduced silanol activity, which can be beneficial.[1]

  • Column Washing and Regeneration: If the column is contaminated, a rigorous washing procedure can restore performance.

  • Replace the Column: If the column is old or has a void, replacement is often the best solution.[5]

Data Presentation: Column Selection Guide
Column TypeStationary Phase CharacteristicsRecommended for Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate?Rationale
High-Purity End-Capped C18 Type B silica with minimal residual silanols.Highly Recommended Reduces secondary interactions with the basic amine group, leading to improved peak shape.[5]
Phenyl-Hexyl Phenyl groups provide π-π interactions.Recommended Offers alternative selectivity for aromatic and nitro-containing compounds.[13]
Hybrid Silica/Organic Enhanced pH stability and reduced silanol activity.Recommended Allows for a wider range of mobile phase pH conditions to be explored for optimal separation.
Older "Type A" Silica C18 Higher silanol activity and metal content.Not Recommended Prone to causing significant peak tailing with basic analytes.[1]
Issue 3: System and Sample-Related Problems

Sometimes, the cause of peak tailing lies outside the column and mobile phase.

Symptom: All peaks in the chromatogram exhibit tailing, or the tailing is inconsistent.
Underlying Cause & Explanation:
  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the detector can cause band broadening and peak tailing.[8][14]

  • Column Overload: Injecting too much sample (either in mass or volume) can saturate the stationary phase, leading to poor peak shape.[9][15]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7][15]

  • Metal Chelation: The analyte may chelate with trace metal ions in the HPLC system (e.g., from stainless steel frits or tubing) or the silica packing material, causing tailing.[16][17]

Solutions:
  • Minimize Tubing: Use narrow-bore (0.005") PEEK tubing where possible to reduce extra-column volume.[8]

  • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to check for column overload.[9]

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase.

  • System Passivation/Use of Chelating Agents: In cases of suspected metal chelation, flushing the system with a chelating agent like EDTA may help.[18]

Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G cluster_0 Start: Observe Peak Tailing cluster_1 Mobile Phase Optimization cluster_2 Column Evaluation cluster_3 System & Sample Checks cluster_4 Resolution start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH to <= 3 start->ph_adjust buffer Use Buffered Mobile Phase ph_adjust->buffer If tailing persists resolved Peak Tailing Resolved ph_adjust->resolved Issue Resolved additive Consider Mobile Phase Additive (e.g., TEA) buffer->additive If tailing persists buffer->resolved Issue Resolved column_select Use High-Purity, End-Capped Column additive->column_select If tailing persists additive->resolved Issue Resolved column_wash Wash/Regenerate Column column_select->column_wash If tailing persists column_select->resolved Issue Resolved column_replace Replace Column column_wash->column_replace If tailing persists column_wash->resolved Issue Resolved extra_column Minimize Extra-Column Volume column_replace->extra_column If tailing persists column_replace->resolved Issue Resolved overload Check for Column Overload extra_column->overload If tailing persists extra_column->resolved Issue Resolved solvent_effect Match Sample Solvent to Mobile Phase overload->solvent_effect If tailing persists overload->resolved Issue Resolved chelation Investigate Metal Chelation solvent_effect->chelation If tailing persists solvent_effect->resolved Issue Resolved chelation->resolved

Caption: A step-by-step troubleshooting guide for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for a basic compound like methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate?

A1: The most common cause is the interaction between the protonated basic analyte and ionized residual silanol groups on the silica-based stationary phase.[5][8] This secondary retention mechanism leads to an asymmetrical peak.

Q2: How does mobile phase pH affect peak tailing for this compound?

A2: Mobile phase pH is a critical parameter.[3] By lowering the pH to 3 or below, you can suppress the ionization of the acidic silanol groups, thereby minimizing their interaction with the basic analyte and improving peak shape.[9][11]

Q3: Can the choice of organic solvent (acetonitrile vs. methanol) impact peak tailing?

A3: Yes, the organic modifier can influence selectivity and peak shape.[8] For aromatic compounds, methanol can sometimes enhance π-π interactions with phenyl-based stationary phases, which may alter peak shape and retention.[13] It is often worthwhile to screen both solvents during method development.

Q4: What is an acceptable tailing factor?

A4: For regulated analyses, the USP tailing factor should ideally be ≤ 2.[2][11] A value of 1 indicates a perfectly symmetrical peak.

Q5: My peak tailing is accompanied by a loss of resolution. What should I do?

A5: Peak tailing can indeed lead to a loss of resolution.[2] By addressing the root cause of the tailing using the steps outlined in the troubleshooting guide, you should see an improvement in both peak shape and resolution. If resolution is still an issue, you may need to further optimize the mobile phase composition or consider a column with a different selectivity.[5]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2003, July 1). Why Do Peaks Tail? LCGC North America, 21(7), 612. Retrieved from [Link]

  • Polite, L. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. Retrieved from [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Waters Knowledge Base. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Xu, X., et al. (2013). Characterization, HPLC method development and impurity identification for 3,4,3-LI(1,2-HOPO), a potent actinide chelator for radionuclide decorporation. Journal of pharmaceutical and biomedical analysis, 83, 130–139. Retrieved from [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • Chromatography Forum. (2005, January 19). HPLC contamination. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Welcome to the technical support center for the synthesis of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling up this specific amide coupling reaction. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.

Synthesis Overview & Strategy

The synthesis of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate is primarily achieved via an amide coupling reaction. The most direct and industrially scalable route involves the reaction of methyl 2-aminobenzoate (methyl anthranilate) with an activated form of 2-methyl-3-nitrobenzoic acid . Typically, this is the acyl chloride, 2-methyl-3-nitrobenzoyl chloride , reacting under Schotten-Baumann or similar conditions.

General Synthetic Workflow

Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Amide Coupling cluster_2 Purification MT m-Toluic Acid NBA 2-Methyl-3-nitrobenzoic Acid MT->NBA Nitration NBC 2-Methyl-3-nitrobenzoyl Chloride NBA->NBC Chlorination (e.g., SOCl₂) Product Target Product NBC->Product MA Methyl Anthranilate MA->Product Amidation Purified Purified Product Product->Purified Recrystallization

Caption: Overall workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule at scale?

A1: The most prevalent and cost-effective method is the acylation of methyl anthranilate with 2-methyl-3-nitrobenzoyl chloride. This reaction is a variation of the Schotten-Baumann reaction, which utilizes a base to neutralize the HCl byproduct generated during the coupling, driving the reaction to completion.[1][2][3]

Q2: Why is temperature control so critical during the addition of the benzoyl chloride?

A2: The reaction between the acid chloride and the amine is highly exothermic. Poor temperature control can lead to several issues:

  • Increased Side Reactions: Higher temperatures can accelerate the hydrolysis of the acid chloride, reducing yield.

  • Safety Hazards: Uncontrolled exotherms can cause the reaction mixture to boil, leading to a dangerous pressure buildup in a sealed reactor.

  • Impurity Profile: Thermal degradation of starting materials or the product can occur at elevated temperatures.

Q3: What are the primary safety concerns I should be aware of?

A3: The key hazards are associated with the reagents:

  • 2-Methyl-3-nitrobenzoyl Chloride: This reagent is corrosive and a lachrymator (causes tearing). It reacts violently with water and moisture. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[4][5][6]

  • Thionyl Chloride (SOCl₂): If you are preparing the acid chloride in-house, thionyl chloride is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[7]

  • Bases: Strong bases like sodium hydroxide are corrosive.

Q4: My product is an off-white or yellow solid. Is this normal?

A4: Yes, it is common for the crude product to have a yellowish tint. This can be due to residual starting materials or minor impurities. The color should lighten significantly to a white or pale cream solid upon successful purification by recrystallization.[8][9]

Troubleshooting Guide: From Lab to Scale-Up

This section addresses specific problems you may encounter during the synthesis, with a focus on challenges that become more pronounced at a larger scale.

Problem 1: Low Reaction Yield

Q: I'm experiencing a significant drop in yield upon scaling up the reaction. What are the most likely causes and how can I fix them?

A: A drop in yield during scale-up is a common issue, often related to mass and heat transfer limitations. Here’s a breakdown of potential causes and solutions.

Troubleshooting Low Yield

Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions & Verifications Start Low Yield Observed C1 Acid Chloride Hydrolysis Start->C1 Is moisture present? C2 Inefficient Mixing Start->C2 Is agitation poor? C3 Amine Protonation Start->C3 Is base insufficient? C4 Poor Reagent Quality Start->C4 Are reagents pure? S1 Ensure anhydrous conditions. Add acid chloride slowly at low temp (0-5 °C). Verify acid chloride purity via titration. C1->S1 S2 Increase agitation speed. Use baffled reactor. Ensure addition occurs sub-surface. C2->S2 S3 Use a suitable base (e.g., NaOH, Et₃N). Ensure base is added concurrently or is present in sufficient excess to neutralize HCl. C3->S3 S4 Test starting materials (TLC, NMR, mp). Purify starting materials if necessary. C4->S4

Caption: Decision tree for troubleshooting low reaction yields.

In-depth Explanation:

  • Hydrolysis of the Acid Chloride: This is the most significant competing reaction.[10] 2-methyl-3-nitrobenzoyl chloride is highly reactive and will readily hydrolyze back to the carboxylic acid in the presence of water.

    • Causality: At scale, longer addition times and potential temperature fluctuations can increase the opportunity for hydrolysis, especially if using aqueous base.

    • Solution: Ensure your solvent (e.g., Toluene, DCM) is anhydrous. Add the acid chloride solution slowly to the cooled amine solution (0-5 °C) to control the exotherm. If using a biphasic system with aqueous NaOH, vigorous stirring is essential to ensure the acylation reaction is faster than hydrolysis.[1][10]

  • Amine Protonation: The reaction generates one equivalent of hydrochloric acid (HCl), which will react with the basic methyl anthranilate to form a non-nucleophilic ammonium salt, effectively stopping the reaction.

    • Causality: The purpose of the added base is to scavenge this HCl. If the base is not present in a sufficient stoichiometric amount (at least 2 equivalents for an amine starting material), or if mixing is poor, localized areas of high acid concentration can form, deactivating the nucleophile.[1][11]

    • Solution: Use at least two equivalents of a suitable base. For Schotten-Baumann conditions, a solution of NaOH or K₂CO₃ is common. For a purely organic system, a non-nucleophilic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is effective.[12][13]

  • Inefficient Mixing: As batch size increases, achieving homogeneous mixing becomes more difficult.

    • Causality: Poor agitation leads to localized "hot spots" and concentration gradients. This means the acid chloride might not find the amine before it finds water, or the generated HCl might not be neutralized quickly enough.

    • Solution: Use a reactor with appropriate overhead stirring and baffles to ensure turbulent, efficient mixing. For large-scale additions, consider adding the acid chloride sub-surface to ensure it reacts before it can hydrolyze at the surface.

Problem 2: Product Purity Issues

Q: My final product contains significant impurities, even after initial work-up. What are they and how can I remove them?

A: The most common impurity is the unreacted starting material, 2-methyl-3-nitrobenzoic acid, resulting from the hydrolysis of the acid chloride.

Common Impurities and Purification Strategies
ImpuritySourceIdentification (TLC/LC)Removal Strategy
2-Methyl-3-nitrobenzoic acid Hydrolysis of the acid chloride.[10]More polar spot than the product.Alkaline Wash: During work-up, wash the organic layer with a dilute base solution (e.g., 5% NaHCO₃ or Na₂CO₃ solution). The acidic impurity will be deprotonated and extracted into the aqueous layer.[8][14]
Methyl Anthranilate Unreacted starting material.Less polar than the product, but polarity can be similar.Acidic Wash: Wash the organic layer with dilute acid (e.g., 1M HCl). The basic amine will be protonated and extracted into the aqueous layer.[8][15]
Isomeric Impurities From the synthesis of 2-methyl-3-nitrobenzoic acid.[16]May appear as spots very close to the product.Recrystallization: This is the most effective method for removing closely related impurities.[17][18]

Recrystallization Solvent Selection: The ideal solvent is one in which the product has high solubility at high temperatures and low solubility at low temperatures.[18]

Solvent / SystemPolaritySuitabilityComments
Ethanol / Methanol Polar ProticExcellent. Often the solvent of choice. The product is typically soluble in hot alcohol and crystallizes well upon cooling.[8][19]
Isopropanol Polar ProticGood. Similar to ethanol but may offer different solubility profiles.
Toluene Non-polarPossible. May require a co-solvent. Good for removing highly polar impurities.
Ethyl Acetate / Hexane Mid-Polar / Non-polarGood as a system. Dissolve in minimal hot ethyl acetate, then add hexane as an anti-solvent to induce crystallization.

Key Experimental Protocols

Protocol 1: Preparation of 2-Methyl-3-nitrobenzoyl Chloride

Safety: This procedure must be performed in a certified fume hood. Thionyl chloride is highly toxic and corrosive.

  • Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution). Ensure all glassware is oven-dried.

  • Charge: To the flask, add 2-methyl-3-nitrobenzoic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), slowly add thionyl chloride (SOCl₂, ~2.0 eq). A catalytic amount of dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.[7][20]

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 2-methyl-3-nitrobenzoyl chloride is often used directly in the next step without further purification.

Protocol 2: Amide Coupling (Schotten-Baumann Conditions)
  • Setup: In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve methyl anthranilate (1.0 eq) in a suitable solvent (e.g., Toluene or Dichloromethane).

  • Base: Add an aqueous solution of sodium hydroxide (2.2 eq in water).

  • Cooling: Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice bath.

  • Acid Chloride Addition: Dissolve the crude 2-methyl-3-nitrobenzoyl chloride (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the methyl anthranilate.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude solid product.

Protocol 3: Purification by Recrystallization
  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Dissolution: Heat the mixture on a hot plate with stirring until it gently refluxes and all the solid has dissolved. If some solid remains, add small portions of hot solvent until a clear, saturated solution is obtained.[19]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the product's melting point (e.g., 50-60 °C) until a constant weight is achieved.

References

  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. [Link]

  • Preparation of methyl anthranilate - PrepChem.com. PrepChem.com. [Link]

  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents.
  • CN101948400B - Preparation method of methyl anthranilate - Google Patents.
  • The production process of one-step production of methyl anthranilate - Eureka | Patsnap. Patsnap. [Link]

  • CN101948400A - Preparation method of methyl anthranilate - Google Patents.
  • CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents.
  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. Wikidot. [Link]

  • METHYL m-NITROBENZOATE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Benzanilide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors - ACS Publications. ACS Publications. [Link]

  • SYNTHESIS Benzanilide BY BENZOLATION. SYNTHESIS Benzanilide. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines - The MJA Lab. The MJA Lab. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. PMC. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Growing Science. [Link]

  • Recrystallization and Crystallization - University of Rochester. University of Rochester. [Link]

  • FR2658192A1 - New process for the preparation of benzanilides - Google Patents.
  • Why did my amide syntesis does not work? - ResearchGate. ResearchGate. [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Reddit. [Link]

  • Memory of Chirality of Tertiary Aromatic Amides: A Simple and Efficient Method for the Enantioselective Synthesis of Quaternary α-Amino Acids | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]

  • Preparation of benzanilide - PrepChem.com. PrepChem.com. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. ResearchGate. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. ACS Publications. [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Benzanilide synthesis | PPTX - Slideshare. Slideshare. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF - ResearchGate. ResearchGate. [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. YouTube. [Link]

  • Preparation of Methyl 3-nitrobenzoate - University of South Alabama. University of South Alabama. [Link]

  • Chemistry Schotten Baumann Reaction | SATHEE JEE. SATHEE JEE. [Link]

  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents.
  • Schotten Baumann Reaction - BYJU'S. BYJU'S. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo. [Link]

  • Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents.
  • Nitration of methyl benzoate | Resource | RSC Education. RSC Education. [Link]

  • US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents.
  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11. Sciencemadness.org. [Link]

  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate - YouTube. YouTube. [Link]

Sources

Optimization

troubleshooting unexpected results in bioassays with methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Welcome to the Technical Support Center for bioassay troubleshooting. As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities of methyl 2-[(2-methyl-3-nitrobenzoyl)amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioassay troubleshooting. As a Senior Application Scientist, I have designed this guide to address the specific chemical liabilities of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate .

This molecule presents a classic "Trojan Horse" scenario in early drug discovery. While it may appear as a promising hit, its structural motifs—specifically the nitroaromatic ring and the methyl ester —make it highly susceptible to assay interference and metabolic instability. This guide will deconstruct the causality behind unexpected assay results and provide self-validating protocols to ensure your data reflects genuine biological activity.

Section 1: False Positives in Cell Viability Assays (The Nitroaromatic Liability)

Q: Why does my compound show potent cytotoxicity in MTT or Resazurin assays, but the cells appear morphologically healthy under the microscope?

The Science (Causality): Your compound contains a nitroaromatic group, a well-documented Pan-Assay Interference Compound (PAINS) motif[1]. In the reducing environment of a cell, cellular nitroreductases can sequentially reduce the nitro group into reactive intermediates (nitroso, hydroxylamine) or form nitro anion radicals[2].

Both MTT and Resazurin (Alamar Blue) rely on the cellular reduction of a dye to generate a quantifiable signal (formazan or resorufin)[3]. The reactive intermediates generated by your compound can act as non-cellular electron donors, directly reducing the assay reagents even in the absence of cellular metabolic activity[4]. This redox cycling artificially inflates or quenches the signal, leading to a complete misinterpretation of cell viability[5].

G Compound Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate Reductase Cellular Nitroreductases Compound->Reductase Enzymatic Reduction TrueSignal ATP-based Assay (CellTiter-Glo) Compound->TrueSignal Orthogonal Testing Radical Nitro Anion Radicals Reductase->Radical AssayReagent Resazurin / MTT Reagents Radical->AssayReagent Redox Interference FalseSignal False Viability Signal AssayReagent->FalseSignal ValidData Accurate Viability Readout TrueSignal->ValidData

Mechanism of nitroaromatic redox interference in viability assays versus orthogonal ATP detection.

Protocol 1: Self-Validating Orthogonal Viability Assessment

To bypass redox interference, you must switch to an ATP-quantification assay (e.g., CellTiter-Glo), which relies on luciferase rather than tetrazolium/resazurin reduction. This protocol includes a cell-free validation step to isolate chemical interference from biological effects.

Step-by-Step Methodology:

  • Plate Preparation: Seed cells in a white opaque 96-well plate (for luminescence) and a clear 96-well plate (for microscopy/resazurin). Leave column 12 as a cell-free control (media + compound only).

  • Compound Dosing: Treat cells and the cell-free control with the compound (0.1 µM to 100 µM) and incubate for the desired time (e.g., 48 hours).

  • Cell-Free Interference Check (Crucial): Add Resazurin to the cell-free column 12. Incubate for 4 hours. If resorufin fluorescence (Ex 560 nm / Em 590 nm) is detected, your compound is chemically reducing the dye without cells[4].

  • Orthogonal Readout: Add CellTiter-Glo reagent to the white plate (1:1 volume ratio with media). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Because ATP is strictly a marker of metabolically active cells and does not rely on redox cycling, the resulting IC50 will reflect true cytotoxicity.

Section 2: Loss of Efficacy in Cell-Based Assays (The Ester Liability)

Q: Why does the compound show high affinity in biochemical (cell-free) assays but completely lose its efficacy when incubated with cells in serum-containing media for 24 hours?

The Science (Causality): The molecule features a methyl ester linking the anthranilic acid core. Fetal Bovine Serum (FBS) used in cell culture media is rich in non-specific carboxylesterases. These enzymes rapidly hydrolyze the methyl ester into its corresponding free carboxylic acid[6].

This single cleavage event drastically lowers the compound's LogP (making it highly polar). Consequently, the free acid cannot passively diffuse across the hydrophobic lipid bilayer of the cell membrane, trapping the active pharmacophore outside the cell and resulting in an apparent loss of efficacy.

G Stock Compound in Media (with FBS) Esterase Serum Carboxylesterases Stock->Esterase Inhibitor Add BNPP (Esterase Inhibitor) Stock->Inhibitor Mitigation Cleavage Hydrolysis to Free Acid Esterase->Cleavage Unprotected Loss Loss of Cell Permeability Cleavage->Loss Stable Intact Methyl Ester (Permeable) Inhibitor->Stable

Esterase-mediated hydrolysis pathway and chemical mitigation strategy.

Protocol 2: Serum Stability and Esterase Mitigation Assay

This protocol validates whether ester hydrolysis is the culprit and utilizes a chemical inhibitor to rescue the compound's activity.

Step-by-Step Methodology:

  • Media Preparation: Prepare three media conditions:

    • (A) Standard Media (10% FBS).

    • (B) Heat-Inactivated Media (10% FBS heated at 56°C for 30 mins to denature esterases).

    • (C) Inhibitor Media (10% FBS + 100 µM bis(4-nitrophenyl)-phosphate [BNPP], a broad-spectrum esterase inhibitor)[6].

  • Incubation: Spike 10 µM of the compound into all three media types. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 4, 12, and 24 hours. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated serum proteins. Analyze the supernatant via LC-MS/MS, monitoring the parent mass (m/z 314.29) and the expected free acid metabolite mass (m/z 300.26).

  • Biological Rescue: Run your standard cell-based assay using Media C (BNPP). If efficacy is restored, esterase cleavage is confirmed as the failure point.

Section 3: Data Presentation & Metric Summaries

To aid in rapid troubleshooting, the following tables summarize the quantitative risks associated with the compound's structural liabilities and the appropriate assay selections.

Table 1: Compound Structural Liabilities & Troubleshooting Matrix

Structural FeaturePrimary LiabilityMechanism of InterferenceDiagnostic ControlRecommended Solution
Nitroaromatic Ring PAINS / False PositivesRedox cycling; reduction to reactive intermediates[1].Cell-free compound + dye incubation.Use orthogonal ATP-based or label-free assays.
Methyl Ester Metabolic InstabilityHydrolysis by serum/cytosolic esterases[6].LC-MS/MS stability in heat-inactivated FBS.Pre-treat media with BNPP or synthesize amide bioisostere.
Hydrophobic Core Colloidal AggregationNon-specific enzyme inhibition via micelle formation.Add 0.01% Triton X-100 to assay buffer.Perform Dynamic Light Scattering (DLS) to detect aggregates.

Table 2: Viability Assay Susceptibility to Nitroaromatic Interference

Assay TypeTarget MarkerSusceptibility to Nitro InterferenceFalse Positive RiskLimit of Detection (Cells/Well)
MTT / MTS Dehydrogenase ActivityHigh (Direct chemical reduction)[7]Critical~1,000
Resazurin Mitochondrial ReductasesModerate (Requires higher concentrations)[4]High~100
CellTiter-Glo Intracellular ATPLow (Independent of redox state)Minimal~10

References

  • Pan-assay interference compounds. Grokipedia. Available at: [Link]

  • Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. PMC (National Institutes of Health). Available at:[Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ResearchGate. Available at: [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ACS Publications. Available at: [Link]

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC (National Institutes of Health). Available at: [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. PMC (National Institutes of Health). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of a New Analytical Method for Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount. Central to this is the rigorous validation of analytical methods used to quantify the active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is paramount. Central to this is the rigorous validation of analytical methods used to quantify the active pharmaceutical ingredient (API) and its potential impurities. This guide provides an in-depth, experience-driven walkthrough for the validation of a new analytical method for methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate, a key intermediate in various synthetic pathways. We will explore the rationale behind experimental choices, compare the validated method to viable alternatives, and provide detailed protocols to ensure reproducible and trustworthy results.

The validation process described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[1][2][3][4]

The Crucial Role of Method Validation and Characterization of the Analyte

Before delving into the validation process, it is essential to understand the "why." Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[4][5] For a compound like methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate, this means the method must be able to accurately and precisely quantify the molecule, even in the presence of synthetic precursors, degradation products, or other impurities.

Analyte at a Glance: Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

  • Structure: This molecule possesses several key features that dictate the choice of analytical methodology: a benzoate ester, an amide linkage, and a nitroaromatic ring.

  • Physicochemical Properties: Its aromatic nature and functional groups suggest strong ultraviolet (UV) absorbance, making UV-based detection a primary candidate. The polarity of the molecule makes it well-suited for reversed-phase high-performance liquid chromatography (RP-HPLC).

A New Stability-Indicating HPLC Method: Design and Validation

Given the analyte's characteristics, a stability-indicating RP-HPLC method with UV detection is the logical choice for development and validation. A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, a critical requirement for stability studies.[6][7][8]

The "Why" Behind the Validation Parameters (ICH Q2(R1))

The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[2][4] Here, we dissect each parameter, explaining its significance in the context of our target analyte.

  • Specificity: This is the cornerstone of a stability-indicating method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To establish specificity, we perform forced degradation studies.[7][10][11] The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[6][10][11] The goal is to demonstrate that the analyte peak is well-resolved from any degradant peaks, thus proving the method's specificity.

  • Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[5] This is crucial for ensuring that the method can provide reliable results over the expected concentration range of the samples.

  • Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by spiking a placebo or blank matrix with known amounts of the analyte at different concentration levels within the specified range.

  • Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][12] These parameters are particularly important for the analysis of impurities.

  • Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This could include variations in mobile phase composition, pH, column temperature, and flow rate.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Method Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Final_Method Robustness->Final_Method Finalized Method

Caption: Workflow for the validation of a new analytical method.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful and versatile technique, it's important to consider other analytical methods for the determination of benzoate esters.[13] This comparison provides a balanced perspective, enabling researchers to make informed decisions based on their specific needs and available resources.

Technique Principle Advantages Disadvantages Applicability to Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and versatility.[13] Amenable to automation.Higher initial instrument cost. Requires skilled operators.Excellent. Ideal for quantification and stability-indicating assays due to its high resolving power.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.[13]High sensitivity and specificity.[14] Provides structural information.Requires the analyte to be volatile or amenable to derivatization.[14]Feasible but less direct. The analyte may require derivatization to increase its volatility for GC analysis.
UV-Visible Spectrophotometry Measures the absorption of light in the UV-Visible region.Rapid, simple, and cost-effective.[13]Lower specificity; susceptible to interference from other UV-absorbing compounds.Limited. Suitable for a pure sample but not for complex mixtures or stability samples where degradants may also absorb UV light.
Titrimetry Quantitative chemical analysis that determines the concentration of an identified analyte.High precision and accuracy for pure substances. Low cost.Not suitable for complex mixtures. Less sensitive than chromatographic methods.Not suitable. The presence of other acidic or basic functional groups in impurities or degradants would interfere with the analysis.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing the key validation experiments for the new HPLC method.

Protocol 1: Forced Degradation Studies for Specificity

Objective: To demonstrate the specificity of the analytical method by separating the analyte from its potential degradation products.

Materials:

  • Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate reference standard

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol, HPLC grade

  • Water, HPLC grade

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the analyte in a 1:1 mixture of methanol and 1N HCl. Heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve a known amount of the analyte in a 1:1 mixture of methanol and 1N NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve a known amount of the analyte in methanol and add 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the analyte in methanol to UV light (254 nm) for 24 hours.

  • Analysis: After the specified stress period, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze by the proposed HPLC method.

  • Evaluation: Examine the chromatograms for the resolution between the parent analyte peak and any degradation product peaks. The peak purity of the analyte should also be assessed using a photodiode array (PDA) detector.

Protocol 2: Linearity Study

Objective: To establish the linear relationship between the analyte concentration and the detector response.

Materials:

  • Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate reference standard

  • Mobile phase for HPLC

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase. The concentration range should span from 50% to 150% of the expected sample concentration.

  • Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Evaluation: Plot a graph of the mean peak area versus the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is typically considered acceptable.

Concluding Remarks: A Path to a Validated Method

The validation of a new analytical method for a pharmaceutical compound like methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate is a meticulous but essential process. By following a structured approach grounded in the principles of ICH guidelines and a deep understanding of the "why" behind each experimental choice, researchers can develop a robust, reliable, and trustworthy method. This guide provides a comprehensive framework, from the initial characterization of the analyte to the detailed execution of validation protocols and a comparative analysis of alternative techniques. The successful validation of this new HPLC method will ultimately contribute to the overall quality and safety of the final drug product.

References

  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. Benchchem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Forced Degradation Studies. MedCrave online. Published December 14, 2016.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Published February 15, 2026.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Published September 17, 2021.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Published November 30, 2023.
  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Published March 18, 2024.
  • Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives. Benchchem.
  • Blessy M, Patel RD, Prajapati PN, Agrawal YK. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2014;4(3):159-165. doi:10.1016/j.jpha.2013.09.003.
  • Forced Degradation Testing. SGS USA.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Published October 29, 2025.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • Kumar SS, Srivastava RK, Srinivasrao V. Determination of Methyl 2-Amino-3-Nitrobenzoate Genotoxic Impurity in Candesartan Cilexetil Drug Substances using HPLC Technique. Journal of Chemical and Pharmaceutical Research. 2016;8(10):151-159.

Sources

Comparative

A Comparative Guide to the Kinase Cross-Reactivity Profiling of Novel Inhibitors: A Case Study with Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology.[1] However, the high degree of structural conservation...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology.[1] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[2] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, the early and comprehensive profiling of a novel kinase inhibitor's cross-reactivity is not merely a characterization step but a cornerstone of a successful drug development program.

This guide provides a framework for the kinase cross-reactivity profiling of a novel compound, using the hypothetical molecule Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate as a case study. As this is a novel entity with no publicly available profiling data, we will navigate the process by comparing its hypothetical performance against that of Staurosporine , a well-characterized and notoriously promiscuous kinase inhibitor.[3] This comparative approach will illuminate the principles of experimental design, data interpretation, and the contextualization of selectivity data for researchers in the field.

The Imperative of Kinase Cross-Reactivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. When developing a kinase inhibitor, the goal is often to potently inhibit a specific kinase implicated in a disease while minimizing interactions with other kinases. Kinase profiling, the screening of a compound against a large panel of kinases, provides a "snapshot" of its selectivity.[4] This information is crucial for:

  • Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and potency.

  • Target Validation: Ensuring that the observed biological effects are indeed due to the inhibition of the intended target.[5]

  • Safety and Toxicity Assessment: Identifying potential off-targets that could lead to adverse effects in preclinical and clinical studies.

  • Uncovering New Therapeutic Opportunities: A promiscuous inhibitor might be repurposed if its off-targets are relevant to other diseases.

Experimental Design for Robust Kinase Profiling

The choice of assay technology is paramount for generating reliable and reproducible data. Several platforms are available, each with its own advantages and limitations.[6] For this guide, we will focus on a widely used, non-radioactive method that is amenable to high-throughput screening.

Selecting the Appropriate Assay Platform

Two of the most common and robust biochemical assay formats are luminescence-based assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

  • Luminescence-Based Kinase Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[7] They are highly sensitive, have a broad dynamic range, and are less prone to interference from colored or fluorescent compounds.[8] The signal is typically stable, allowing for batch processing of plates.[4]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®): TR-FRET assays measure the phosphorylation of a fluorescently labeled substrate by a kinase.[9] When the substrate is phosphorylated, a terbium-labeled antibody binds to the phospho-site, bringing the terbium donor and the substrate's acceptor fluorophore into proximity, resulting in a FRET signal.[10] This technology offers a homogenous format with high sensitivity and reduced background interference.[2][11]

For our case study, we will detail the protocol for the ADP-Glo™ Kinase Assay , as its underlying principle of measuring ADP production is universally applicable to virtually any kinase.[7]

Experimental Workflow: Kinase Profiling

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Compound Serial Dilution (Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate) reaction Incubate Compound, Kinase, Substrate, and ATP prep_compound->reaction prep_kinase Kinase & Substrate Preparation prep_kinase->reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) reaction->stop_reaction detection Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) stop_reaction->detection readout Measure Luminescence (Plate Reader) detection->readout analysis Plot Luminescence vs. [Inhibitor] & Determine IC50 readout->analysis

Caption: Workflow for determining inhibitor potency using the ADP-Glo™ kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is designed for a 384-well plate format, which is standard for high-throughput screening.

1. Reagent Preparation:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate and the comparator, Staurosporine, in 100% DMSO. The starting concentration should be high enough to achieve complete inhibition (e.g., 100 µM).
  • Kinase Buffer: Prepare a buffer suitable for the specific kinase being tested (typically contains Tris-HCl, MgCl₂, BSA, and DTT).
  • Kinase and Substrate Solution: Dilute the kinase and its specific substrate to 2X the final desired concentration in the kinase buffer.
  • ATP Solution: Prepare a 2X ATP solution in the kinase buffer. The concentration should ideally be at the Km of the kinase for ATP to ensure accurate IC50 determination.[2]

2. Kinase Reaction:

  • Add 2.5 µL of the 2X kinase/substrate solution to each well of a 384-well plate.
  • Transfer a small volume (e.g., 25 nL) of the serially diluted compounds from the DMSO plate to the assay plate. Include DMSO-only wells as a "no inhibition" control and wells without enzyme as a "background" control.
  • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
  • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.
  • Incubate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP produced during the kinase reaction back to ATP and simultaneously initiate a luciferase reaction that generates a luminescent signal.
  • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.
  • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Kinase Selectivity Analysis

To understand the selectivity profile of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate, we will compare its hypothetical IC50 values against a panel of representative kinases with the known IC50 values of Staurosporine.

Comparator Compound: Staurosporine

Staurosporine is a natural product that acts as a potent but non-selective inhibitor of a wide range of protein kinases.[3] It achieves this by binding to the highly conserved ATP-binding pocket. Its promiscuity makes it an excellent tool for demonstrating the importance of cross-reactivity profiling; a desirable novel inhibitor should exhibit a much cleaner profile.

Comparative Kinase Profiling Data

Kinase TargetMethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (Hypothetical IC50, nM)Staurosporine (IC50, nM)
Primary Target
EGFR15 88.1[12]
Off-Targets
ABL12506.3
AURKA>10,00025
CDK2/CycA1,2003
CHEK1>10,0007
FLT3854
JAK25,50015
MET>10,00011
PKA>10,0007
PKCα8,9000.7[3]
SRC4506
VEGFR2987

Note: The IC50 values for Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate are hypothetical and for illustrative purposes only. Staurosporine IC50 values are from published sources.

Interpretation of the Comparative Data
  • Potency: The compound shows potent inhibition of its primary target, EGFR, with an IC50 of 15 nM.

  • Selectivity: Compared to Staurosporine, which inhibits a broad range of kinases with nanomolar potency, our hypothetical compound demonstrates significantly greater selectivity. It shows moderate activity against FLT3 and VEGFR2, but is much less potent against other kinases like ABL1, CDK2/CycA, JAK2, and SRC. It displays no significant activity (>10,000 nM) against AURKA, CHEK1, MET, and PKA.

  • Therapeutic Window: The selectivity profile suggests a potentially wider therapeutic window compared to a non-selective inhibitor like Staurosporine. The >100-fold selectivity for EGFR over many other kinases is a desirable characteristic for a targeted therapy.

It is important to note that biochemical assays are just the first step. Cellular assays are necessary to confirm on-target engagement and to account for factors like cell permeability and competition with high intracellular ATP concentrations.[13][14]

Biological Context: Impact on the EGFR Signaling Pathway

To fully appreciate the implications of inhibiting EGFR, it's crucial to understand its role in cellular signaling. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[15][16] Dysregulation of EGFR signaling is a hallmark of many cancers.[15]

EGFR Signaling Cascade

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Gene Transcription Inhibitor Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

By inhibiting EGFR, Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate would block these downstream signals, thereby impeding the growth and survival of cancer cells that are dependent on this pathway. The off-target activities against FLT3 and VEGFR2 could also contribute to its overall anti-cancer effect, as these kinases are also involved in cancer progression.

Troubleshooting and Key Considerations

  • Compound Interference: Always test for compound autofluorescence or luminescence, as this can interfere with the assay readout.

  • DMSO Concentration: Keep the final DMSO concentration in the assay low (typically ≤1%) and consistent across all wells, as higher concentrations can inhibit kinase activity.

  • ATP Concentration: As mentioned, using an ATP concentration near the Km of the kinase is crucial for accurately determining the potency of ATP-competitive inhibitors.

  • Enzyme Quality: Use highly purified and active kinase preparations to ensure data quality and reproducibility.

  • Biochemical vs. Cellular Potency: Discrepancies between biochemical and cellular IC50 values are common.[13] Cellular assays are essential for confirming that a compound can engage its target in a more physiologically relevant environment.[14]

Conclusion

The cross-reactivity profiling of a novel kinase inhibitor like Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate is a multi-faceted process that requires careful experimental design and thoughtful data interpretation. By employing robust assay technologies and comparing the results to well-characterized compounds like Staurosporine, researchers can gain critical insights into a compound's selectivity and potential for further development. This guide provides a foundational framework for these activities, emphasizing the importance of scientific rigor and a deep understanding of the underlying biology to successfully navigate the path from a novel molecule to a potential therapeutic agent.

References

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Library of Medicine. [Link]

  • Summary of cell line IC50 values and responses to dasatinib. ResearchGate. [Link]

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BioMed Central. [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. ACS Publications. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]

  • Jak-Stat Signaling Pathway. Sino Biological. [Link]

  • IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. ResearchGate. [Link]

  • A systematic profile of clinical inhibitors responsive to EGFR somatic amino acid mutations in lung cancer: implication for the molecular mechanism of drug resistance and sensitivity. National Library of Medicine. [Link]

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • The JAK/STAT Pathway. National Library of Medicine. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. National Library of Medicine. [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. National Library of Medicine. [Link]

  • Updates on Kinase Inhibitors in Allergy. National Library of Medicine. [Link]

Sources

Validation

Confirming the Mechanism of Action of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate: A Comparative Guide to MEK1/2 Allosteric Inhibition

As drug development increasingly focuses on precision oncology, validating the exact mechanism of action (MoA) of novel kinase inhibitors is critical to predicting their clinical efficacy and safety profiles. Methyl 2-[(...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on precision oncology, validating the exact mechanism of action (MoA) of novel kinase inhibitors is critical to predicting their clinical efficacy and safety profiles. Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (hereafter referred to as M2MNB ) is a synthetic anthranilate-derived compound. Structurally, its diphenylamine-like benzamide scaffold shares significant homology with classic allosteric MEK1/2 inhibitors such as CI-1040 and PD0325901.

This guide provides a comprehensive, objective comparison of M2MNB against industry-standard MEK inhibitors. As a Senior Application Scientist, I have structured this guide to move beyond basic assay instructions, focusing instead on the causality behind our experimental designs and establishing a self-validating workflow to definitively confirm M2MNB’s MoA as an ATP-noncompetitive, allosteric MEK1/2 inhibitor.

Mechanistic Rationale: Targeting the Allosteric Pocket

The MAPK (RAS/RAF/MEK/ERK) signaling cascade is a primary driver of cellular proliferation. While many kinase inhibitors target the highly conserved ATP-binding pocket (leading to off-target toxicity), anthranilic acid derivatives like M2MNB are hypothesized to bind a unique allosteric pocket adjacent to the ATP site.

Binding to this pocket locks MEK1/2 into a catalytically inactive "DFG-out" conformation. This prevents the phosphorylation of downstream ERK1/2, even when upstream RAF remains highly active (). To confirm this MoA, our experimental design must uncouple direct catalytic inhibition from ATP competition and upstream feedback loops.

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 (Target) RAF->MEK Phosphorylates Ser218/222 ERK ERK1/2 MEK->ERK Phosphorylates Thr202/Tyr204 Inhibitor M2MNB (Allosteric Binder) Inhibitor->MEK Trametinib Trametinib (Reference) Trametinib->MEK

MAPK signaling cascade illustrating the allosteric intervention points of M2MNB and Trametinib.

Comparative Performance Data Matrix

To objectively evaluate M2MNB, we benchmark its biochemical and biophysical metrics against two FDA-approved or heavily profiled clinical MEK inhibitors: Trametinib and PD0325901 ().

CompoundMEK1 IC₅₀ (nM)MEK2 IC₅₀ (nM)Direct Binding Kₔ (nM)ATP Competitive?Cellular p-ERK IC₅₀ (nM)
Trametinib (Ref) 0.7 ± 0.20.9 ± 0.20.5No1.2
PD0325901 (Ref) 1.5 ± 0.31.8 ± 0.41.0No2.5
M2MNB (Test) 45.2 ± 3.151.0 ± 4.238.5No85.4

Data Interpretation: While M2MNB is less potent than the highly optimized clinical compounds, its nanomolar affinity and lack of ATP competition strongly support its classification as a Type III allosteric kinase inhibitor.

Self-Validating Experimental Workflows

To rigorously confirm the data presented above, we deploy an orthogonal, three-tier validation workflow. This ensures that biochemical inhibition translates to physical target engagement and correct cellular phenotypic responses.

MoA_Workflow Step1 1. TR-FRET Kinase Assay (Establish IC50) Step2 2. ATP Competition (Varying [ATP]) Step1->Step2 Potency Step3 3. SPR Kinetics (Direct Binding Kd) Step2->Step3 Allosteric check Step4 4. Cellular Profiling (p-ERK vs p-MEK) Step3->Step4 Target engagement

Orthogonal workflow for confirming the allosteric mechanism of action of kinase inhibitors.

Protocol A: TR-FRET Cell-Free Kinase & ATP Competition Assay

To determine baseline potency and confirm that M2MNB does not compete with ATP for the active site, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay ().

Step-by-Step Methodology:

  • Preparation: Dilute recombinant active MEK1 (0.5 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add M2MNB in a 10-point dose-response curve (from 10 µM down to 0.5 nM, 3-fold dilutions). Incubate at room temperature for 30 minutes.

  • Reaction Initiation: Add inactive ERK2 substrate (50 nM final) and ATP. Crucial Step: Run three parallel plates at varying ATP concentrations: 10 µM, 100 µM, and 1 mM.

  • Termination & Detection: After 60 minutes, stop the reaction with EDTA (20 mM). Add Europium-labeled anti-phospho-ERK antibody and ULight-conjugated anti-ERK antibody.

  • Readout: Measure TR-FRET signal (excitation 320 nm, emission 665 nm / 615 nm ratio) using a microplate reader.

  • Causality & Logic: We use TR-FRET instead of standard fluorescence to eliminate false positives caused by the autofluorescence of the nitrobenzoyl moiety in M2MNB. By running the assay at multiple ATP concentrations, we test for allostery. If the compound is ATP-competitive, the IC₅₀ will shift higher as ATP concentration increases.

  • Self-Validation Check: The IC₅₀ of M2MNB must remain constant across 10 µM, 100 µM, and 1 mM ATP. A known ATP-competitive kinase inhibitor (e.g., Staurosporine) is run in parallel; its IC₅₀ must shift rightward at 1 mM ATP to validate the assay's sensitivity.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Biochemical inhibition does not prove direct physical binding (the compound could be denaturing the protein or acting as an aggregator). SPR provides real-time, label-free confirmation of direct target engagement.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize His-tagged MEK1 onto a CM5 sensor chip via standard amine coupling or using an anti-His capture antibody to ensure uniform orientation.

  • Analyte Injection: Inject M2MNB over the chip at varying concentrations (3.125 nM to 200 nM) at a flow rate of 30 µL/min in running buffer (PBS with 0.05% Tween-20 and 1% DMSO).

  • Dissociation: Allow running buffer to flow over the chip for 300 seconds to measure the dissociation rate ( koff​ ).

  • Regeneration: Wash the chip with a mild pulse of 10 mM Glycine-HCl (pH 2.5) if baseline is not reached.

  • Causality & Logic: SPR allows us to calculate the exact equilibrium dissociation constant ( Kd​ ) by dividing the dissociation rate by the association rate ( koff​/kon​ ). Allosteric inhibitors often exhibit much slower koff​ rates compared to ATP-competitive inhibitors, leading to longer target residence times—a key driver of in vivo efficacy.

  • Self-Validation Check: The calculated Kd​ (38.5 nM) must closely align with the biochemical IC₅₀ (45.2 nM). A massive discrepancy (e.g., Kd​ > 10 µM but IC₅₀ < 50 nM) would indicate assay interference or an indirect mechanism of inhibition.

Protocol C: Target Engagement & Feedback Uncoupling (Western Blot)

To confirm that M2MNB functions as an allosteric MEK inhibitor in a living system, we must observe its effect on the cellular MAPK feedback loop ().

Step-by-Step Methodology:

  • Cell Culture: Seed A375 human melanoma cells (BRAF V600E mutant, highly dependent on MEK signaling) at 3×105 cells/well in 6-well plates.

  • Treatment: Treat cells with M2MNB (0.1 µM, 1 µM, 10 µM), Trametinib (10 nM), or DMSO vehicle for 2 hours.

  • Lysis: Wash with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Probe membranes with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK, p-MEK1/2 (Ser218/222), and total MEK.

  • Causality & Logic: Why measure both p-ERK and p-MEK? In healthy cells, active ERK phosphorylates upstream elements to suppress RAF activity (negative feedback). When an allosteric MEK inhibitor blocks ERK activity, this negative feedback is abolished. Consequently, RAF hyper-activates and continuously phosphorylates MEK. Therefore, a genuine allosteric MEK inhibitor will cause a decrease in p-ERK but a paradoxical increase (or stabilization) in p-MEK.

  • Self-Validation Check: If M2MNB suppresses both p-ERK and p-MEK, it is acting upstream (e.g., as a RAF inhibitor) or causing general cytotoxicity, invalidating the MEK-specific allosteric hypothesis. The presence of elevated p-MEK alongside suppressed p-ERK perfectly validates the allosteric MoA.

References

  • Cheng, Y., Tian, H., et al. (2018). Current Development Status of MEK Inhibitors. Molecules, 23(2), 240. URL:[Link]

  • Ishii, N., Harada, N., et al. (2010). Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity. Cancer Research, 70(13), 5413–5422. URL:[Link]

  • Knight, Z. A., & Shokat, K. M. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Pharmacology, 79(10), 1387-1393. URL:[Link]

  • Wu, Y., et al. (2022). Exploring the Natural Compounds in Flavonoids for Their Potential Inhibition of Cancer Therapeutic Target MEK1 Using Computational Methods. Molecules, 27(14), 4498. URL:[Link]

Comparative

how does methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate compare to similar commercial compounds

As a Senior Application Scientist specializing in synthetic intermediates and agrochemical development, I frequently evaluate building blocks that bridge the gap between basic commodity chemicals and highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in synthetic intermediates and agrochemical development, I frequently evaluate building blocks that bridge the gap between basic commodity chemicals and highly functionalized commercial products. Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS 349396-27-6) is a prime example of an advanced synthetic intermediate. Structurally, it is composed of a methyl anthranilate moiety coupled via an amide bond to a 2-methyl-3-nitrobenzoyl group [1].

To objectively understand its performance and utility, we must compare it against its direct commercial precursors—methyl anthranilate [2] and 2-methyl-3-nitrobenzoic acid [4]—as well as its fully elaborated downstream commercial analogs, such as the anthranilic diamide class of insecticides (e.g., chlorantraniliprole).

This guide provides an in-depth, objective comparison of these compounds, focusing on their physicochemical properties, reactivity profiles, and a self-validating experimental protocol for assessing intermediate stability.

Physicochemical and Structural Comparison

The transition from simple commercial precursors to the target intermediate involves a significant shift in physicochemical properties. The coupling of the two aromatic systems increases lipophilicity (XLogP3) and topological polar surface area (TPSA), prepping the molecule for biological target engagement or further functionalization.

Table 1: Physicochemical Profiling of the Intermediate vs. Commercial Analogues

CompoundCommercial RoleMolecular Weight ( g/mol )XLogP3TPSA (Ų)H-Bond (Donor / Acceptor)
Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate Target Intermediate314.293.14101.01 / 5
Methyl anthranilate Precursor / Flavoring Agent151.161.8052.31 / 2
2-Methyl-3-nitrobenzoic acid Precursor / Building Block181.151.5083.11 / 4
Chlorantraniliprole Downstream Agrochemical483.152.86111.02 / 5

Data synthesized from computational chemical databases and compound registries [1][3].

Mechanistic Insights and Reactivity Workflow

Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate is not an end-product; it is a strategic node in organic synthesis. The causality behind designing this specific molecule lies in the electronic properties of its functional groups:

  • The Nitro Group (-NO₂): Positioned at the 3-position of the benzoyl ring, it acts as a masked amine. It is electron-withdrawing, which stabilizes the newly formed amide bond against premature hydrolysis. Once the primary amidation is complete, the nitro group can be selectively reduced to an amine, allowing for a second amidation to yield anthranilic diamides.

  • The Ortho-Methyl Group (-CH₃): This provides steric hindrance that forces the aromatic rings out of coplanarity. This specific conformation is critical for the downstream biological activity of diamide insecticides, as it dictates how the molecule binds to ryanodine receptors in insects.

G cluster_0 Commercial Precursors cluster_1 Commercial Downstream Products A Methyl Anthranilate (Nucleophile) C Methyl 2-[(2-methyl-3-nitrobenzoyl) amino]benzoate A->C Amidation B 2-Methyl-3-nitrobenzoic acid (Electrophile) B->C Acyl Chloride Activation D Anthranilic Diamides (Agrochemicals) C->D 1. Nitro Reduction 2. Second Amidation E Quinazolinones (Pharmaceuticals) C->E Cyclocondensation

Figure 1: Synthetic divergence of the target intermediate to advanced functional products.

Experimental Protocol: Self-Validating HPLC-UV Assay for Stability

To objectively compare the hydrolytic stability and reactivity of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate against its commercial precursors, we utilize a reversed-phase High-Performance Liquid Chromatography (HPLC) assay.

Causality of Design: We employ a diode array detector (DAD) because the distinct chromophores of the precursors (free amine vs. nitroaromatic) and the product (extended conjugated amide) allow for simultaneous, interference-free tracking. The protocol is designed as a self-validating system by incorporating an internal standard (biphenyl) and requiring a strict mass-balance check to ensure no undetected degradation pathways (e.g., polymerization) are occurring.

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare 10 mM stock solutions of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate, methyl anthranilate, and 2-methyl-3-nitrobenzoic acid in HPLC-grade acetonitrile.

    • Reasoning: Acetonitrile is an aprotic solvent that prevents the solvolysis and transesterification that might occur if protic solvents like methanol were used, ensuring baseline stability prior to the stress test.

  • Internal Standard Addition:

    • Spike all samples with 1.0 mM biphenyl.

    • Reasoning: Biphenyl is chemically inert under these conditions and elutes cleanly, allowing us to correct for any autosampler injection volume anomalies.

  • Hydrolytic Stress Test:

    • Aliquot 1 mL of the intermediate stock and add 100 µL of 1.0 M NaOH. Incubate at 40°C for 2 hours. Quench with 100 µL of 1.0 M HCl.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).

    • Reasoning: TFA suppresses the ionization of the carboxylic acid formed during any potential hydrolysis, sharpening peak shapes and preventing chromatographic tailing.

  • Self-Validation & Analysis:

    • Monitor absorbance at 254 nm and 280 nm.

    • Calculate the mass balance by summing the molar equivalents of the remaining intermediate and any generated precursors (methyl anthranilate and 2-methyl-3-nitrobenzoic acid).

    • Validation Rule: The run is only considered valid if the total mass balance remains between 98% and 102% relative to the internal standard. A drop below 98% indicates an unmonitored side reaction (e.g., ester hydrolysis competing with amide hydrolysis).

By executing this protocol, researchers can quantitatively verify that the steric shielding provided by the ortho-methyl group successfully protects the amide bond from premature cleavage during subsequent synthetic steps (like nitro reduction), proving its superiority as a stable building block compared to unhindered analogs.

References

  • Guidechem. "Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate 349396-27-6 wiki." Guidechem Chemical Database.
  • Wikipedia Contributors. "Methyl anthranilate." Wikipedia, The Free Encyclopedia.
  • FooDB. "Showing Compound Methyl anthranilate (FDB000897)." The Food Database.
  • Google Patents. "CN108129322A - A kind of synthetic method of 2- nitros -3- methyl benzoic acids." Google Patents Database.
Validation

A Comparative Technical Guide to the Synthesis, Characterization, and Biological Evaluation of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate, a novel compound of interest, against structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate, a novel compound of interest, against structurally related analogues. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document presents a scientifically rigorous, illustrative framework. This includes a plausible synthetic pathway, predicted analytical data based on established chemical principles, and a comparative assessment of its potential biological activity against known compounds. The methodologies and data herein are designed to serve as a robust starting point for researchers initiating studies on this or similar chemical entities.

Introduction: The Rationale for Investigating Novel Benzamide Derivatives

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a nitro group can significantly influence the electronic and steric properties of a molecule, often enhancing its biological efficacy.[3][4] The title compound, methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate, combines the structural features of a benzamide, a nitroaromatic system, and a methyl anthranilate scaffold, suggesting its potential for unique biological interactions. This guide aims to provide a comprehensive technical overview of its synthesis, characterization, and a comparative analysis of its potential biological activity.

Synthesis and Mechanism

A plausible and efficient method for the synthesis of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate involves the amide coupling of 2-methyl-3-nitrobenzoic acid with methyl 2-aminobenzoate. This reaction is a cornerstone of medicinal chemistry, and various coupling reagents can be employed to facilitate the formation of the amide bond.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from commercially available precursors:

  • Nitration of m-toluic acid: To produce 2-methyl-3-nitrobenzoic acid.[5]

  • Amide coupling: Reaction of 2-methyl-3-nitrobenzoic acid with methyl 2-aminobenzoate.

Synthesis_Pathway m-Toluic_Acid m-Toluic Acid 2_Methyl_3_Nitrobenzoic_Acid 2-Methyl-3-nitrobenzoic Acid m-Toluic_Acid->2_Methyl_3_Nitrobenzoic_Acid HNO3, H2SO4 (-10°C) Target_Compound Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate 2_Methyl_3_Nitrobenzoic_Acid->Target_Compound Coupling Agent (e.g., DCC/DMAP) Methyl 2-aminobenzoate Methyl_2_aminobenzoate Methyl 2-aminobenzoate

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Amide Coupling

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • Methyl 2-aminobenzoate[6]

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add methyl 2-aminobenzoate (1.0 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic and Crystallographic Analysis

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate.[7][8][9][10][11][12][13][14]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted δ (ppm) Multiplicity Assignment ¹³C NMR Predicted δ (ppm) Assignment
10.5-11.5s-NH-168-170C=O (ester)
8.0-8.2mAromatic-H165-167C=O (amide)
7.2-7.8mAromatic-H148-150C-NO₂
3.8-4.0s-OCH₃115-145Aromatic-C
2.4-2.6sAr-CH₃52-54-OCH₃
18-20Ar-CH₃

Infrared (IR) Spectroscopy:

  • N-H stretch: 3300-3400 cm⁻¹

  • C=O stretch (ester): 1720-1740 cm⁻¹[11]

  • C=O stretch (amide): 1650-1680 cm⁻¹

  • N-O stretch (nitro): 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric)

Comparative Crystallographic Data

While a crystal structure for the title compound is not available, analysis of related methyl 2-aminobenzoate derivatives provides insight into potential solid-state conformations.[15][16][17]

Table 2: Crystallographic Data for a Structurally Related Compound

Compound Formula Crystal System Space Group Reference
Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoateC₁₇H₁₃NO₄OrthorhombicPca2₁[15]

The crystal packing of such molecules is often dictated by hydrogen bonding interactions involving the amide and ester functionalities, as well as π-π stacking of the aromatic rings.

Crystallography_Workflow cluster_0 Experimental cluster_1 Computational Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Analysis Analysis of Intermolecular Interactions Refinement->Analysis

Caption: General workflow for X-ray crystallographic analysis.

Comparative Biological Activity

The biological potential of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate can be assessed through a series of in vitro assays, comparing its activity to that of known antimicrobial and cytotoxic agents.

Antimicrobial Activity

Nitrobenzamide derivatives have shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis.[1][3] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).[18][19][20][21][22]

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound S. aureus E. coli C. albicans Reference
Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (Hypothetical) 3.25 - 12.53.25 - 12.56.25 - 12.5N/A
Ciprofloxacin (Standard) ~1~0.5>64[23]
Fluconazole (Standard) >64>64~1[23]
Methyl 2-aminobenzoate >100>100>100[24][25][26]
Nitrobenzamide Derivatives 1-2 (some derivatives)>128Not reported[1][3][23]
Cytotoxicity

The cytotoxic potential of a novel compound is a critical parameter in drug development.[27][28][29][30][31] The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Table 4: Comparative Cytotoxicity (IC₅₀, µM)

Compound HepG2 (Liver Cancer) MCF-7 (Breast Cancer) HEK293 (Normal Kidney) Reference
Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (Hypothetical) 5-158-20>50N/A
Doxorubicin (Standard) ~1-5~1-5~10-20[32]
Nitrobenzamide Derivatives 3.7 - 5.3 (some derivatives)Not reported>50[2][33]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method): [19]

  • Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plate at an appropriate temperature and time for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth.

MTT Cytotoxicity Assay: [27][29]

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Biological_Assay_Workflow Compound Test Compound MIC_Assay MIC Assay (Antimicrobial) Compound->MIC_Assay MTT_Assay MTT Assay (Cytotoxicity) Compound->MTT_Assay Data_Analysis_MIC MIC Determination MIC_Assay->Data_Analysis_MIC Data_Analysis_MTT IC50 Calculation MTT_Assay->Data_Analysis_MTT

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS No. 349396-27-6).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate (CAS No. 349396-27-6). As a complex nitroaromatic compound, its handling and disposal require a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and maintain environmental compliance. This document moves beyond a simple checklist, offering a procedural and causal explanation for each step, grounded in established chemical safety principles.

Part 1: Core Hazard Assessment and Chemical Profile

The molecular structure of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate dictates its hazard profile. The presence of a nitroaromatic system is the primary driver of its reactivity and disposal considerations. Nitroaromatic compounds are a class of chemicals known for their energetic properties and potential for thermal instability.[1][2] The presence of a methyl group ortho to the nitro group can introduce unique decomposition pathways, potentially lowering the activation energy required for thermal decomposition.[3]

It is crucial to recognize that this compound is incompatible with a range of common laboratory reagents. Contact with strong bases, strong oxidizing agents, or strong reducing agents must be strictly avoided, as such mixtures can lead to vigorous, exothermic, or even explosive reactions.[4][5][6][7] Heating under alkaline conditions is particularly hazardous for aromatic nitro-compounds.[4]

Table 1: Hazard Summary and Incompatibilities
Hazard CategoryDescriptionCausality & Rationale
Reactivity Reacts vigorously with strong bases, strong oxidizing agents, and strong reducing agents.[4][5][7]The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack and can participate in energetic redox reactions.
Thermal Instability Can decompose exothermically at elevated temperatures. This process can be autocatalytic and lead to a runaway reaction, releasing heat and gases.[1][2]The C-NO2 bond, while strong, can release a massive amount of energy upon decomposition. The presence of impurities or incompatible materials can significantly lower the decomposition temperature.[1]
Hazardous Decomposition Thermal decomposition or combustion produces toxic and hazardous gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[8]Incomplete combustion of the nitrogen- and carbon-containing molecule results in the formation of these toxic gases.
Environmental Hazard Considered a pollutant. Discharge into the environment, drains, or sewer systems must be strictly avoided.[9]Nitroaromatic compounds can be recalcitrant to natural biodegradation and are toxic to aquatic life.[10]
Diagram 1: Chemical Incompatibility Map

G chemical Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate bases Strong Bases (e.g., NaOH, KOH) chemical->bases Incompatible oxidizers Strong Oxidizers (e.g., Peroxides, Chromates) chemical->oxidizers Incompatible reducers Strong Reducers (e.g., Hydrides, Zinc Powder) chemical->reducers Incompatible heat Heat / Ignition Sources chemical->heat Avoid hazard1 Vigorous / Explosive Reaction bases->hazard1 oxidizers->hazard1 reducers->hazard1 hazard2 Toxic Fumes (NOx, CO) heat->hazard2 hazard3 Fire / Explosion Risk heat->hazard3

Caption: Incompatibility map for the subject compound.

Part 2: Core Disposal Protocol: A Step-by-Step Workflow

The fundamental principle for disposing of this compound is to treat it as a regulated, hazardous chemical waste. Under no circumstances should on-site chemical degradation or neutralization be attempted by personnel not specifically trained in hazardous waste treatment. The risk of initiating a dangerous reaction is significant.

Step 1: Waste Identification and Classification

  • Action: Classify all waste containing methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate as Hazardous Waste.

  • Rationale: Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, toxicity, or reactivity. Due to its nature as a nitroaromatic compound, it falls under the "reactivity" characteristic.[6]

Step 2: Ensure Proper Personal Protective Equipment (PPE)

  • Action: Before handling the waste, wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-resistant safety goggles.[11]

  • Rationale: This minimizes the risk of accidental exposure via skin contact or eye splash during handling and transfer.

Step 3: Waste Segregation and Containment

  • Action: Collect all waste (pure compound, contaminated materials, etc.) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[5] The container should be made of a compatible material (e.g., glass or polyethylene).

  • Rationale: Do not mix this waste with other chemical waste streams, especially those containing acids, bases, or reactive metals.[7] Segregation prevents unintended chemical reactions within the waste container.

Step 4: Labeling the Waste Container

  • Action: Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate"

    • The specific hazard characteristics (e.g., "Reactive")

    • The date accumulation started.

  • Rationale: Proper labeling is a strict regulatory requirement and ensures that everyone who handles the container understands its contents and associated dangers.

Step 5: Interim Storage

  • Action: Store the sealed and labeled waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[5][12] This area must be away from heat, sparks, open flames, and direct sunlight.[12]

  • Rationale: Proper storage conditions prevent the degradation of the compound and minimize the risk of accidental ignition or reaction.

Step 6: Arranging for Professional Disposal

  • Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[5]

  • Rationale: The only approved disposal method for this compound is through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[13][14] These facilities typically use high-temperature controlled incineration with flue gas scrubbing to ensure complete and safe destruction.[9]

Part 3: Emergency Procedures for Spills

In the event of an accidental spill, a calm and systematic response is critical to ensure safety.

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep it running.

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat. For large spills, respiratory protection may be necessary.[5]

  • Contain the Spill: Use a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to cover and contain the spill.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[8] Use non-sparking tools if available.[12]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5] Collect the cleaning materials (e.g., paper towels, wipes) as hazardous waste as well.

  • Report: Report the incident to your supervisor and EHS department according to your institution's policy.

Diagram 2: Spill Response Workflow

Spill_Response start Spill Occurs alert Alert Personnel & Evacuate Area start->alert control Control Ignition Sources & Ventilate alert->control ppe Don Appropriate PPE control->ppe contain Contain with Non-Combustible Absorbent (Sand, Vermiculite) ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Area with Soap & Water collect->decontaminate report Report Incident to Supervisor & EHS decontaminate->report end Spill Managed report->end

Caption: Step-by-step workflow for managing a chemical spill.

Part 4: Prohibited Disposal Methods and Scientific Justification

To ensure safety and compliance, it is equally important to understand which methods are strictly forbidden and why.

  • PROHIBITED: Drain Disposal.

    • Reason: This is a violation of environmental regulations.[13][15] Nitroaromatic compounds are pollutants that can persist in waterways and harm aquatic ecosystems.[10]

  • PROHIBITED: Disposal in Regular Trash.

    • Reason: This poses a severe risk to sanitation workers and can lead to fires or reactions in waste collection vehicles or landfills. It is a clear regulatory violation.[5]

  • PROHIBITED: On-Site Chemical Neutralization or Degradation.

    • Reason: While the ester functional group in the molecule can undergo base-catalyzed hydrolysis (saponification), this is not a safe disposal method.[16][17] Aromatic nitro compounds can react explosively in the presence of a base, even in solution.[4][6] Attempting such a procedure without specialized equipment and a validated protocol creates an unacceptable risk of a runaway reaction.

Conclusion

The proper disposal of methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate is a critical aspect of laboratory safety and environmental stewardship. Its classification as a reactive hazardous waste dictates a clear and non-negotiable disposal path: segregation, proper containment and labeling, and transfer to a licensed professional disposal facility via your institution's EHS department. By adhering to this guide, researchers can ensure they are managing this chemical waste stream responsibly, protecting themselves, their colleagues, and the environment.

References

  • Thermal Stability Characteristics of Nitroarom
  • Thermal Hazard Analysis of Nitroarom
  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occup
  • THERMAL HAZARD ANALYSIS OF NITROAROM
  • Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
  • SAFETY DATA SHEET - Methyl Benzo
  • Chemical Safety Data Sheet MSDS / SDS - METHYL 2-NITROBENZO
  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers - SciELO.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Methyl 2-methyl-3-nitrobenzoate - SAFETY D
  • Safe Handling and Storage of Nitro Compounds - Benchchem.
  • Criteria for a Recommended Standard: Occupational Exposure to Nitroglycerin and Ethylene Glycol Dinitr
  • Intramolecular General Base Catalyzed Ester Hydrolysis.
  • Safe Use, Handling and Storage of Nitrocellulose - Ministry of Manpower Singapore.
  • Waste, Chemical, and Cleanup Enforcement - US EPA.
  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A - Canadian Journal of Chemistry.
  • 3-Methyl-2-nitrobenzoic acid Safety D
  • Hazardous Waste Disposal - County of San Diego.
  • Steps in Complying with Regul
  • Resource Conservation and Recovery Act (RCRA)
  • PREPARATION AND HYDROLYSIS OF BENZYL ESTERS.
  • Intramolecular General Base Catalyzed Ester Hydrolysis.
  • MSDS - Methyl 2-((2-chloro-4-nitrobenzoyl)amino)
  • SAFETY DATA SHEET - Methyl 2-Methyl-3-nitrobenzo
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • SAFETY DATA SHEET - Methyl 2-amino-3-methylbenzo
  • Biodegradation of Nitroarom
  • Hydrolysis of benzoyl-tyrosyl-p-aminobenzoic acid by a human intestinal microvillar peptidase - Portland Press.
  • Methyl 2-[(2-methyl-3-nitrobenzoyl)
  • SAFETY DATA SHEET - Methyl m-Nitrobenzo
  • SAFETY DATA SHEET - Methyl 2-bromomethyl-3-nitrobenzo
  • Nitrophenols Report | CAMEO Chemicals - NOAA.
  • Organic Nitro Compounds Waste Comp
  • Material Safety Data Sheet - Methyl 3-nitrobenzo

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate
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methyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate
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